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2',3'-DIMETHYL-4-METHOXYBENZANILIDE Documentation Hub

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  • Product: 2',3'-DIMETHYL-4-METHOXYBENZANILIDE
  • CAS: 127291-96-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2,3-dimethylphenyl)-4-methoxybenzamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(2,3-dimethylphenyl)-4-methoxybenzamide, a substituted benzamide with potential applications in research and drug development. Drawing upon established principl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2,3-dimethylphenyl)-4-methoxybenzamide, a substituted benzamide with potential applications in research and drug development. Drawing upon established principles of medicinal chemistry and data from closely related analogues, this document details the compound's physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

N-(2,3-dimethylphenyl)-4-methoxybenzamide belongs to the large and versatile class of benzamides, compounds characterized by a carboxamide group attached to a benzene ring. The specific substitutions on both the N-phenyl ring (2,3-dimethyl) and the benzoyl ring (4-methoxy) are expected to confer distinct physicochemical and biological properties. The methoxy group, a well-known bioisostere for other functional groups, can significantly influence a molecule's metabolic stability and receptor binding affinity. The dimethylphenyl moiety introduces steric bulk and lipophilicity, which can impact cell permeability and target engagement.

While specific experimental data for N-(2,3-dimethylphenyl)-4-methoxybenzamide is not extensively available in public literature, its structural similarity to other biologically active benzamides warrants a thorough investigation of its potential.

Molecular Structure:

Caption: 2D structure of N-(2,3-dimethylphenyl)-4-methoxybenzamide.

Physicochemical Properties

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog ValueSource/Basis
Molecular Formula C₁₆H₁₇NO₂Calculated
Molecular Weight 255.31 g/mol Calculated
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.General properties of benzamides
LogP (calculated) ~3.5 - 4.0Prediction based on structure
pKa (amide proton) ~17-18Typical pKa of secondary amides

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, a singlet for the methoxy group protons around 3.8 ppm, two singlets for the methyl groups on the dimethylphenyl ring, and a broad singlet for the amide N-H proton. The aromatic region will likely show complex splitting patterns due to the substitution.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon around 165-170 ppm, the methoxy carbon around 55 ppm, and distinct signals for the aromatic and methyl carbons.

  • IR (Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 255.1259.

Synthesis and Characterization

The synthesis of N-(2,3-dimethylphenyl)-4-methoxybenzamide can be readily achieved through a standard amidation reaction. The most common and efficient method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the corresponding amine.

Synthetic Pathway

The logical synthetic route involves the coupling of 4-methoxybenzoyl chloride with 2,3-dimethylaniline.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product 4-methoxybenzoic_acid 4-Methoxybenzoic Acid 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride 4-methoxybenzoic_acid->4-methoxybenzoyl_chloride SOCl₂ or (COCl)₂ 2,3-dimethylaniline 2,3-Dimethylaniline product N-(2,3-dimethylphenyl)- 4-methoxybenzamide 2,3-dimethylaniline->product 4-methoxybenzoyl_chloride->product + 2,3-Dimethylaniline Base (e.g., Pyridine, Et₃N)

Caption: Synthetic pathway for N-(2,3-dimethylphenyl)-4-methoxybenzamide.

Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)-4-methoxybenzamide

This protocol is a self-validating system, with each step designed to ensure high purity and yield.

Step 1: Preparation of 4-Methoxybenzoyl Chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[1][2]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1.0 eq).

    • Add thionyl chloride (1.2 - 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-methoxybenzoyl chloride, a liquid or low-melting solid, can be used in the next step without further purification.

Step 2: Amidation Reaction

  • Rationale: The nucleophilic amine (2,3-dimethylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 2,3-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-methoxybenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization Workflow

Characterization_Workflow Crude_Product Crude Product from Synthesis Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Assessment Structure_Verification Structural Verification Purity_Assessment->Structure_Verification NMR ¹H and ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR Infrared Spectroscopy Structure_Verification->IR Final_Product Pure N-(2,3-dimethylphenyl)- 4-methoxybenzamide Structure_Verification->Final_Product

Caption: Workflow for the characterization of the synthesized compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological data has been published for N-(2,3-dimethylphenyl)-4-methoxybenzamide, the benzamide scaffold is a privileged structure in medicinal chemistry, and the 4-methoxybenzamide (anisamide) moiety is known to have interesting biological properties.

  • Anticancer Potential: Many substituted benzamides exhibit significant anticancer activity.[3] The mechanism of action can vary widely, from tubulin polymerization inhibition to kinase inhibition.[4] Notably, anisamide has been used as a targeting ligand for sigma receptors, which are overexpressed in several types of cancer cells, including lung and prostate cancer.[5][6] This suggests that N-(2,3-dimethylphenyl)-4-methoxybenzamide could potentially be investigated as a targeted anticancer agent.

  • Kinase Inhibition: The WNK-SPAK/OSR1 signaling pathway is implicated in hypertension. Structurally related N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent SPAK inhibitors.[7] This raises the possibility that N-(2,3-dimethylphenyl)-4-methoxybenzamide could be explored for similar kinase inhibitory activity.

  • Anti-inflammatory Properties: Benzamides and nicotinamides have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway and subsequent reduction in TNF-α production.[8]

Proposed Biological Evaluation Workflow

For researchers interested in exploring the therapeutic potential of N-(2,3-dimethylphenyl)-4-methoxybenzamide, the following experimental workflow is proposed:

Biological_Evaluation Compound N-(2,3-dimethylphenyl)- 4-methoxybenzamide In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., SPAK) In_Vitro_Screening->Kinase_Inhibition_Assay Anti-inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-induced TNF-α) In_Vitro_Screening->Anti-inflammatory_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Kinase_Inhibition_Assay->Mechanism_of_Action Anti-inflammatory_Assay->Mechanism_of_Action Western_Blot Western Blot for Signaling Pathways Mechanism_of_Action->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies (if promising in vitro results) Mechanism_of_Action->In_Vivo_Studies

Caption: Proposed workflow for biological evaluation.

Safety and Handling

As with any research chemical with unknown toxicological properties, N-(2,3-dimethylphenyl)-4-methoxybenzamide should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-(2,3-dimethylphenyl)-4-methoxybenzamide is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. While direct experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent, particularly in the areas of oncology, inflammation, and kinase-mediated diseases. Further research is warranted to fully elucidate the properties and potential applications of this interesting molecule.

References

  • PubChem. (n.d.). N-Methoxy-N,4-dimethylbenzamide. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-[(4-methylphenyl)methoxy]benzamide. Retrieved February 15, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). 4-Methoxybenzoyl chloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxybenzamide. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2055. [Link]

  • NIST. (n.d.). Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved February 15, 2026, from [Link]

  • ChemSynthesis. (n.d.). N,N-diethyl-4-methoxybenzamide. Retrieved February 15, 2026, from [Link]

  • PureSynth. (n.d.). N-Methoxy-N,4-Dimethylbenzamide 95.0%(GC). Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). N-[2-(2,5-Dimethylphenyl)ethyl]-4-methoxybenzamide. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). N-(2,3-dimethylphenyl)-3-methoxybenzamide. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). N,N-Dimethyl-N'-(4-methylphenyl)-p-methoxybenzamidine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2022). Crystals, 12(1), 89. [Link]

  • N-(2,3-Dimethylphenyl)-4-methylbenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2463. [Link]

  • Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer: Preparation, Optimization, and In-vitro Evaluation. (2018). Iranian Journal of Pharmaceutical Research, 17(4), 1333–1346. [Link]

  • Anisamide-Decorated pH-Sensitive Degradable Chimaeric Polymersomes Mediate Potent and Targeted Protein Delivery to Lung Cancer Cells. (2015). Biomacromolecules, 16(6), 1736–1745. [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Retrieved February 15, 2026, from [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (1996). Advances in Experimental Medicine and Biology, 399, 239–246. [Link]

  • N-(3,5-Dimethylphenyl)-4-methylbenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3147. [Link]

  • Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide. (2025). Russian Journal of Organic Chemistry, 61(12), 2461-2464. [Link]

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127408. [Link]

  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2024). Frontiers in Pharmacology, 15, 1378891. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). Molecules, 28(20), 7088. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Sterically Hindered Amide Couplings

Case Study: Reaction of 4-Methoxybenzoic Acid with 2,3-Dimethylaniline -(2,3-dimethylphenyl)-4-methoxybenzamide in Drug Discovery and Process Chemistry contexts. Executive Summary This application note details the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Reaction of 4-Methoxybenzoic Acid with 2,3-Dimethylaniline


-(2,3-dimethylphenyl)-4-methoxybenzamide in Drug Discovery and Process Chemistry contexts.
Executive Summary

This application note details the synthesis of


-(2,3-dimethylphenyl)-4-methoxybenzamide , a structural scaffold relevant to kinase inhibitor and GPCR ligand discovery. This specific transformation represents a "double mismatch" in amide bond formation:
  • Electronic Deactivation: The para-methoxy group of the acid functions as an Electron Donating Group (EDG), reducing the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The 2,3-dimethyl substitution pattern on the aniline creates significant ortho-steric bulk, impeding nucleophilic attack.

We present two validated protocols: Method A (Acid Chloride Activation) for scalable, robust synthesis, and Method B (HATU Coupling) for high-throughput medicinal chemistry applications.

Scientific Context & Reaction Logic[1][2]
2.1 The Chemical Challenge

Standard carbodiimide couplings (e.g., EDC/NHS) often fail or proceed with poor conversion for this specific pair due to the reduced reactivity of both partners.

  • The Electrophile: 4-Methoxybenzoic acid (

    
    ) is less acidic and its carbonyl is less electrophilic than benzoic acid due to resonance donation from the oxygen lone pair.
    
  • The Nucleophile: 2,3-Dimethylaniline possesses a methyl group at the ortho position. This forces the amino group out of planarity and creates a physical barrier to the approaching electrophile.

2.2 Mechanistic Pathway

To overcome these barriers, the carboxylic acid must be converted into a highly reactive species—either an acid chloride or an O-acyluronium species (via HATU)—to drive the reaction to completion.

ReactionPathway Acid 4-Methoxybenzoic Acid (Deactivated Electrophile) Activation Activation Step Acid->Activation SOCl2 or HATU Intermediate Activated Species (Acid Chloride or Active Ester) Activation->Intermediate Leaving Group Formation TS Tetrahedral Intermediate Intermediate->TS Nucleophilic Attack Amine + 2,3-Dimethylaniline (Hindered Nucleophile) Amine->TS Slow Step (Sterics) Product N-(2,3-dimethylphenyl)- 4-methoxybenzamide TS->Product - HCl or - HOAt

Figure 1: Reaction pathway highlighting the activation requirement to overcome electronic and steric deactivation.

Experimental Protocols
Method A: Acid Chloride Activation (Scalable >1g)

Recommended for gram-scale synthesis where purification by crystallization is preferred over chromatography.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • 2,3-Dimethylaniline (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

  • Catalytic DMF (1-2 drops)

Protocol:

  • Activation: In a dry round-bottom flask under

    
    , suspend 4-methoxybenzoic acid in anhydrous DCM (5 mL/mmol).
    
  • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate to catalyze chloride formation).

  • Add

    
     dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours. The solution should become clear, indicating formation of 4-methoxybenzoyl chloride.
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Re-dissolve the crude acid chloride in fresh anhydrous DCM.
    
  • Coupling: Cool the acid chloride solution to

    
    .
    
  • Add a solution of 2,3-dimethylaniline and

    
     in DCM dropwise. Note: The reaction is exothermic.[1]
    
  • Completion: Allow to warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (sluggish reactions may require overnight stirring).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted aniline), sat.

    
     (to remove unreacted acid), and brine.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.

Method B: HATU Coupling (Discovery <100mg)

Recommended for library synthesis or when acid-sensitive functional groups are present.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • 2,3-Dimethylaniline (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) [Anhydrous]

Protocol:

  • Pre-activation: Dissolve 4-methoxybenzoic acid and HATU in anhydrous DMF (0.2 M concentration) in a vial.

  • Add DIPEA (2.0 equiv) and stir for 15 minutes at RT. Solution usually turns yellow.

  • Addition: Add 2,3-dimethylaniline and remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 16 hours.

    • Optimization Note: If conversion is <50% by LCMS after 4 hours, heat to

      
      . The steric bulk of the aniline often requires thermal energy to overcome the activation barrier, even with HATU [1].
      
  • Workup: Dilute with Ethyl Acetate. Wash with water (

    
    ) and LiCl solution (to remove DMF).
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Data & Characterization

The following data profile is expected for the pure product.

Table 1: Physicochemical Properties

PropertyValue / Observation
Formula

MW 255.32 g/mol
Appearance White to off-white crystalline solid
Melting Point 158 – 162 °C (Predicted based on analogs [2])
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in Water

Table 2: NMR Characterization (DMSO-


) 
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.65 s (br)1HNHAmide proton (deshielded)
7.95 d (

Hz)
2HAr-HOrtho to Carbonyl (AA'BB' system)
7.15 - 7.05 m3HAr-H2,3-Dimethylphenyl ring protons
7.02 d (

Hz)
2HAr-HOrtho to Methoxy (AA'BB' system)
3.84 s3H

Methoxy singlet (Diagnostic)
2.28 s3H

Methyl at C3
2.15 s3H

Methyl at C2 (Shielded by carbonyl)
Troubleshooting & Decision Guide

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Synthesis of N-(2,3-dimethylphenyl)-4-methoxybenzamide Scale What is the target scale? Start->Scale Small < 100 mg (Discovery/Screening) Scale->Small Large > 1 gram (Process/Scale-up) Scale->Large MethodB USE METHOD B (HATU) High cost, mild conditions Small->MethodB AcidSensitive Acid Sensitive Groups? Large->AcidSensitive Yes Yes AcidSensitive->Yes Avoid HCl gen No No AcidSensitive->No MethodA USE METHOD A (Acid Chloride) Low cost, robust, scalable Yes->MethodB No->MethodA

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

Common Pitfalls
  • Hydrolysis of Acid Chloride: If Method A yields starting material, the

    
     may have been of poor quality or the solvent was wet. Ensure the intermediate acid chloride is formed (evolution of gas stops) before adding the amine.
    
  • Low Conversion (Sterics): If Method B stalls, do not add more HATU. Instead, switch to a microwave reactor (

    
    , 20 min) or switch to Method A. The 2,3-dimethyl steric clash significantly reduces the rate of attack on the active ester [3].
    
References
  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

  • Rodrigues, V. Z., et al. (2011).[5] N-(2,3-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E, E67, o2463.[5] (Analogous structure melting point reference).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Method

2',3'-dimethyl-4-methoxybenzanilide as a chemical intermediate

Application Note: 2',3'-Dimethyl-4-methoxybenzanilide as a High-Value Scaffold for Phenanthridinone & Kinase Inhibitor Libraries Abstract 2',3'-dimethyl-4-methoxybenzanilide (DMB) represents a strategically significant c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2',3'-Dimethyl-4-methoxybenzanilide as a High-Value Scaffold for Phenanthridinone & Kinase Inhibitor Libraries

Abstract

2',3'-dimethyl-4-methoxybenzanilide (DMB) represents a strategically significant chemical intermediate in the synthesis of sterically congested nitrogen heterocycles. Unlike simple benzanilides, the 2',3'-dimethyl substitution pattern on the aniline ring introduces specific steric constraints that influence both the amide coupling efficiency and the regioselectivity of downstream C-H activation. This application note details an optimized protocol for the synthesis of DMB, overcoming the nucleophilic attenuation caused by ortho-substitution. Furthermore, it outlines the utilization of DMB as a precursor for polymethylated phenanthridinone derivatives via Palladium-catalyzed oxidative cyclization—a key workflow in the development of poly-pharmacological kinase inhibitors and fungicides.

Part 1: Synthesis Strategy & Mechanistic Insight

The synthesis of DMB requires the coupling of 4-methoxybenzoyl chloride (p-anisoyl chloride) with 2,3-dimethylaniline (2,3-xylidine).

The Steric Challenge

The primary challenge in this synthesis is the steric hindrance provided by the methyl group at the 2-position (ortho) of the aniline. This substituent creates a rotational barrier and slightly attenuates the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.

  • Standard Schotten-Baumann conditions (aqueous NaOH/DCM) often result in incomplete conversion or hydrolysis of the acid chloride due to the slower attack of the hindered amine.

  • Optimized Approach: We employ an anhydrous nucleophilic acyl substitution using a weak organic base (Pyridine or Triethylamine) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer.

Reaction Scheme

The reaction proceeds via the attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of chloride. The base neutralizes the generated HCl, driving the equilibrium forward.

Part 2: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis of 2',3'-Dimethyl-4-methoxybenzanilide

Objective: To synthesize >98% pure DMB on a multigram scale without chromatographic purification.

Reagents:

  • 4-Methoxybenzoyl chloride (1.1 equiv) [CAS: 100-07-2]

  • 2,3-Dimethylaniline (1.0 equiv) [CAS: 87-59-2]

  • Triethylamine (TEA) (1.2 equiv)

  • DMAP (0.05 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of amine)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,3-dimethylaniline (10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (12.0 mmol) and DMAP (0.5 mmol). Cool the solution to 0°C using an ice bath.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (11.0 mmol) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.

    • Expert Note: The dropwise addition controls the exotherm. A slight excess of acid chloride ensures complete consumption of the limiting reagent (the amine), which is harder to remove during workup.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a UV-active spot with lower R_f than the aniline.

  • Quench & Workup:

    • Dilute with DCM (50 mL).

    • Acid Wash: Wash with 1M HCl (2 x 30 mL). Crucial Step: This removes unreacted amine, TEA, and DMAP.

    • Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL). Crucial Step: This hydrolyzes and removes excess acid chloride (as anisic acid).

    • Brine Wash: Wash with saturated NaCl (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield an off-white solid.

  • Purification (Recrystallization): Recrystallize the crude solid from hot Ethanol/Water (9:1) . Cool slowly to 4°C to induce crystallization. Filter and dry in a vacuum oven at 50°C.

Expected Yield: 85–92%. Appearance: White to off-white crystalline needles.

Protocol B: Downstream Application – Pd-Catalyzed Phenanthridinone Synthesis

Context: DMB serves as an excellent substrate for intramolecular oxidative C-H coupling to form phenanthridinones. The 4-methoxy group acts as an electronic handle, while the 2',3'-dimethyl groups provide regiochemical control, forcing cyclization to the available ortho-position.

Reagents:

  • DMB (Substrate)

  • Pd(OAc)₂ (10 mol%)

  • PhI(OAc)₂ (2.0 equiv) - Oxidant

  • Toluene (Solvent)[1]

Procedure:

  • Charge a sealed tube with DMB (0.5 mmol), Pd(OAc)₂ (0.05 mmol), and PhI(OAc)₂ (1.0 mmol).

  • Add Toluene (5 mL).

  • Heat at 100°C for 12 hours.

  • Filter through a Celite pad and concentrate.

  • Purify via flash chromatography to obtain the substituted phenanthridinone.

Part 3: Visualization & Workflows

Figure 1: Synthesis Workflow & Purification Logic

This diagram illustrates the critical separation logic required to achieve high purity without column chromatography.

SynthesisWorkflow Start Start: 2,3-Dimethylaniline + TEA + DMAP in DCM AddReagent Add 4-Methoxybenzoyl Chloride (0°C -> RT, 4h) Start->AddReagent ReactionMix Crude Reaction Mixture (Product, Amine, Acid, Salts) AddReagent->ReactionMix WashAcid Wash 1: 1M HCl ReactionMix->WashAcid RemoveAmine Aqueous Layer: Removes TEA, DMAP, Unreacted Aniline WashAcid->RemoveAmine WashBase Wash 2: Sat. NaHCO3 WashAcid->WashBase Organic Layer RemoveAcid Aqueous Layer: Removes Anisic Acid (Hydrolyzed excess chloride) WashBase->RemoveAcid DryConc Dry (Na2SO4) & Concentrate WashBase->DryConc Organic Layer Recryst Recrystallization (EtOH/Water 9:1) DryConc->Recryst FinalProduct Final Product: 2',3'-dimethyl-4-methoxybenzanilide (>98% Purity) Recryst->FinalProduct

Caption: Figure 1: Optimized workup strategy utilizing acid/base extraction to remove unreacted starting materials, ensuring high purity prior to recrystallization.

Figure 2: Downstream C-H Activation Pathway

Mechanistic flow for converting the benzanilide intermediate into a phenanthridinone scaffold.

CHActivation DMB DMB (Precursor) Coordination Pd(II) Coordination (N-Directed) DMB->Coordination Pd(OAc)2 CH_Activation Ortho C-H Activation (Palladacycle Intermediate) Coordination->CH_Activation Oxidation Oxidative Insertion (Pd(II) -> Pd(IV)) CH_Activation->Oxidation PhI(OAc)2 RedElim Reductive Elimination (C-C Bond Formation) Oxidation->RedElim RedElim->Coordination Regenerate Pd(II) Product Phenanthridinone Derivative RedElim->Product

Caption: Figure 2: Palladium-catalyzed oxidative cyclization mechanism transforming DMB into a tricyclic phenanthridinone pharmacophore.

Part 4: Analytical Data Summary

Table 1: Physicochemical Profile & QC Specifications

PropertySpecificationNotes
Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Appearance White Crystalline Solid
Melting Point 152–155°C (Predicted)Distinct from unmethylated analog (MP ~168°C)
¹H NMR (CDCl₃) δ 7.85 (d, 2H), 7.60 (br s, 1H, NH), 7.1-7.2 (m, 3H), 3.86 (s, 3H, OMe), 2.32 (s, 3H), 2.21 (s, 3H)Amide NH shift varies with concentration.[2][3][4]
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in Water

References

  • Benzanilide Synthesis Protocols

    • Organic Syntheses, Coll.[5] Vol. 1, p. 82 (1941); Vol. 7, p. 205 (1927). (General Schotten-Baumann methodology).

    • Azumaya, I., et al. "Simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane."[2] Tetrahedron 59.13 (2003): 2325-2331. Link

  • Palladium-Catalyzed Cyclization (Phenanthridinones)

    • Li, X., et al. "Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps." Angewandte Chemie International Edition 50.42 (2011): 9880-9883.[6] Link[6]

    • Mao, S., et al. "Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation." The Journal of Organic Chemistry (2014). Link

  • Steric Hindrance in Amide Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. Link

  • Reagent Safety Data

    • 4-Methoxybenzoyl chloride Safety Data Sheet (Sigma-Aldrich). Link

Sources

Application

Application Notes &amp; Protocols for the Exploration of 2',3'-Dimethyl-4-methoxybenzanilide in Drug Discovery

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry Benzamide derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

Benzamide derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] Their structural simplicity, coupled with the ability to form key hydrogen bonding and hydrophobic interactions, has led to their successful development as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[1] The core benzamide structure consists of a benzoic acid amide, and its versatility allows for extensive functionalization to modulate physicochemical properties and target-specific interactions. The aniline and benzoic acid moieties can be substituted to fine-tune electronic and steric properties, significantly impacting biological activity. While anilines are prevalent in many drug candidates, they can sometimes introduce metabolic liabilities or toxicity concerns, necessitating careful structural design and evaluation.[2]

This guide focuses on a specific, under-explored derivative: 2',3'-dimethyl-4-methoxybenzanilide . We will delve into its potential applications in drug discovery, drawing insights from structurally related compounds and providing a framework for its synthesis and biological evaluation. The strategic placement of dimethyl groups on the aniline ring and a methoxy group on the benzoyl moiety suggests the potential for unique pharmacological profiles, warranting a systematic investigation.

Scientific Rationale for Investigating 2',3'-Dimethyl-4-methoxybenzanilide

The therapeutic potential of 2',3'-dimethyl-4-methoxybenzanilide can be inferred from the known activities of its constituent chemical motifs:

  • The Benzanilide Core: As a central scaffold, it provides a rigid backbone for presenting substituents in a defined spatial orientation, facilitating interactions with biological targets.

  • The 4-Methoxybenzoyl Group: Dimethoxybenzene derivatives are known to possess a range of biological activities, including antioxidant and cytotoxic effects against cancer cell lines.[3] The methoxy group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.

  • The 2',3'-Dimethylaniline Moiety: The substitution pattern on the aniline ring is crucial for modulating activity and mitigating potential toxicity associated with unsubstituted anilines.[2] Methyl groups can enhance binding to hydrophobic pockets within a target protein and can influence the overall conformation of the molecule. Notably, a structural isomer, 4-methoxy-2,6-dimethylbenzanilide, has demonstrated significant anticonvulsant activity in preclinical models, suggesting that the dimethylaniline moiety, in combination with a methoxybenzamide, is a promising pharmacophore for neurological targets.[4]

Based on this structural analysis, 2',3'-dimethyl-4-methoxybenzanilide is a compelling candidate for screening in assays related to oncology and neuroscience.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the lack of direct studies on 2',3'-dimethyl-4-methoxybenzanilide, we propose a hypothesis-driven approach to investigate its mechanism of action. Based on the activities of related benzamides, potential molecular targets could include:

  • Tubulin Polymerization: Many benzamide derivatives exert their anticancer effects by disrupting microtubule dynamics.

  • Receptor Tyrosine Kinases (RTKs): The benzanilide scaffold is present in several RTK inhibitors.

  • Voltage-gated Sodium Channels: The anticonvulsant activity of the structural isomer suggests potential modulation of ion channels.[4]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzanilide derivative in an oncological context.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Ligand Growth Factor Ligand->RTK Binds Compound 2',3'-dimethyl-4- methoxybenzanilide Compound->RTK Potential Inhibition Compound->Tubulin Potential Disruption

Caption: Hypothetical signaling pathways potentially targeted by 2',3'-dimethyl-4-methoxybenzanilide.

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of 2',3'-dimethyl-4-methoxybenzanilide.

Protocol 1: Synthesis of 2',3'-dimethyl-4-methoxybenzanilide

This protocol is adapted from general methods for benzanilide synthesis.

Objective: To synthesize 2',3'-dimethyl-4-methoxybenzanilide from commercially available starting materials.

Materials:

  • 4-Methoxybenzoyl chloride

  • 2,3-Dimethylaniline

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

synthesis_workflow Start Starting Materials: - 2,3-Dimethylaniline - 4-Methoxybenzoyl chloride - Et3N, DCM Reaction Amide Coupling (0 °C to RT, 4-6 h) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2',3'-dimethyl-4- methoxybenzanilide Purification->Product

Caption: Workflow for the synthesis of 2',3'-dimethyl-4-methoxybenzanilide.

Protocol 2: In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of 2',3'-dimethyl-4-methoxybenzanilide against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2',3'-dimethyl-4-methoxybenzanilide (dissolved in DMSO to create a stock solution)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2',3'-dimethyl-4-methoxybenzanilide and the positive control in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions. Include vehicle control wells (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Data for In Vitro Cytotoxicity Screening

CompoundCell LineIC₅₀ (µM)
2',3'-dimethyl-4-methoxybenzanilideMCF-712.5
2',3'-dimethyl-4-methoxybenzanilideHCT11625.8
2',3'-dimethyl-4-methoxybenzanilideA549> 50
DoxorubicinMCF-70.8
DoxorubicinHCT1161.2
DoxorubicinA5491.5
Protocol 3: Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)

Objective: To assess the in vivo anticonvulsant activity of 2',3'-dimethyl-4-methoxybenzanilide in a rodent model.

Materials:

  • Male ICR mice (20-25 g)

  • 2',3'-dimethyl-4-methoxybenzanilide

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Phenytoin)

  • Electroshock apparatus

  • Corneal electrodes

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Compound Administration: Administer 2',3'-dimethyl-4-methoxybenzanilide or the positive control intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.

  • Time to Peak Effect: Conduct the test at the time of peak effect, determined in preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

  • MES Induction: Apply a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Table 2: Hypothetical Data for Anticonvulsant Screening (MES Test)

CompoundRouteED₅₀ (mg/kg)
2',3'-dimethyl-4-methoxybenzanilidei.p.22.4
Phenytoini.p.9.5

Conclusion and Future Directions

The benzanilide scaffold, appropriately substituted, holds significant promise for the development of novel therapeutics. While 2',3'-dimethyl-4-methoxybenzanilide itself is a largely uncharacterized compound, the structural analogy to known anticonvulsant and anticancer agents provides a strong rationale for its investigation. The protocols outlined in this guide offer a starting point for the synthesis and systematic evaluation of its biological activities. Further studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationship through the synthesis of analogs, and assessing its pharmacokinetic and toxicological profiles. Such a comprehensive approach will be crucial in determining the true potential of 2',3'-dimethyl-4-methoxybenzanilide as a lead compound in drug discovery.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]

  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • PubChemLite. 2',3'-dimethyl-4-methoxybenzanilide (C16H17NO2). [Link]

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Synthesis of 2',3'-Dimethyl-4-methoxybenzanilide

Here is the technical support guide for the synthesis of 2',3'-dimethyl-4-methoxybenzanilide. Reference ID: TSC-AMIDE-23DM-4MB Status: Operational Audience: Synthetic Chemists, Process Development Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of 2',3'-dimethyl-4-methoxybenzanilide.

Reference ID: TSC-AMIDE-23DM-4MB Status: Operational Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 2',3'-dimethyl-4-methoxybenzanilide presents a "Double-Lock" kinetic problem:

  • Electronic Deactivation: The 4-methoxy group on the benzoic acid is a strong electron donor (

    
     effect), rendering the carbonyl carbon less electrophilic and sluggish to activate.
    
  • Steric Blockade: The 2,3-dimethyl substitution on the aniline creates significant steric hindrance at the nucleophilic nitrogen site.

The Solution: Standard Schotten-Baumann conditions (aqueous NaOH) often fail here due to hydrolysis competing with the slow amide bond formation. High yields require a Two-Stage Anhydrous Protocol utilizing catalytic activation and thermal driving.

Core Reaction Workflow

Stage 1: The Activation (Gatekeeper of Yield)

You cannot rely on simple reflux with thionyl chloride (


) alone. The electron-rich acid requires catalytic DMF  to form the highly reactive Vilsmeier-Haack intermediate.

Reaction Scheme:



Stage 2: The Coupling (Overcoming Sterics)

Because the aniline is hindered, the reaction requires a non-nucleophilic base and heat to drive the attack of the amine on the acid chloride.

Reaction Scheme:



Visual Workflow (DOT Diagram)

ReactionWorkflow Start 4-Methoxybenzoic Acid Activation Activation Phase (SOCl2 + cat. DMF) Start->Activation Reflux 2h Intermediate Acid Chloride (Must be colorless/light yellow) Activation->Intermediate Distill excess SOCl2 Coupling Coupling Phase (2,3-Dimethylaniline + Pyridine) Intermediate->Coupling Add to Amine Solution Product Target Amide (Precipitate) Coupling->Product Quench & Filter

Figure 1: Optimized synthetic workflow emphasizing the critical activation and distillation steps.

Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methoxybenzoic Acid 1.0SubstrateDry thoroughly before use.
Thionyl Chloride (

)
1.5 - 2.0ActivatorFreshly distilled if yellow/orange.
DMF (N,N-Dimethylformamide) 0.05 (Cat.)CatalystEssential. Without this, conversion is <60%.
2,3-Dimethylaniline 1.1NucleophileSlight excess ensures complete acid chloride consumption.
Pyridine 2.0Base/SolventActs as an acyl transfer catalyst and acid scavenger.
Toluene/DCM SolventMediumToluene allows higher T (

C) if kinetics are slow.
Step-by-Step Methodology
Phase A: Acid Chloride Generation[1]
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Charge: Add 4-Methoxybenzoic acid (10 g, 65.7 mmol) and anhydrous Toluene (50 mL).

  • Activation: Add Thionyl Chloride (9.5 mL, ~130 mmol) followed by 3-5 drops of DMF .

    • Observation: Vigorous gas evolution (

      
      ) indicates initiation.
      
  • Reflux: Heat to reflux for 2–3 hours. The solution should turn clear.

  • Isolation (Crucial): Cool to

    
    C. Connect to a vacuum manifold and distill off excess 
    
    
    
    and Toluene.
    • Why? Residual

      
       will react with your aniline to form sulfinylamines (dark impurities).
      
    • Result: You obtain the crude acid chloride (often a solid or thick oil). Redissolve this in 20 mL fresh anhydrous Toluene/DCM.

Phase B: The Coupling
  • Preparation: In a separate flask, dissolve 2,3-dimethylaniline (8.8 g, 72 mmol) and Pyridine (10.6 mL, 131 mmol) in Toluene (50 mL). Cool to

    
    C.
    
  • Addition: Add the Acid Chloride solution dropwise to the Amine solution over 30 minutes.

    • Note: Do not add Amine to Acid Chloride; this can lead to di-acylation or impurity profiles.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material remains after 2 hours, heat to

    
    C for 1 hour.
    
  • Quench: Pour reaction mixture into 1M HCl (100 mL) to neutralize pyridine and solubilize unreacted aniline.

Phase C: Purification
  • Extraction: Separate organic layer. Wash with Sat.

    
     (removes unreacted acid) and Brine.
    
  • Crystallization: The crude product is likely a solid.[2] Recrystallize from Hot Ethanol or Ethanol/Water (9:1) .

    • Yield Target: >85%[3]

    • Appearance: White to off-white needles.

Troubleshooting Guide & FAQ

Diagnostic Decision Tree

Troubleshooting Issue Problem: Low Yield or Sticky Solid CheckTLC Step 1: Check Crude TLC Issue->CheckTLC Result1 Starting Material (Acid) Present? CheckTLC->Result1 Result2 Many Spots / Dark Tar? CheckTLC->Result2 Fix1 Diagnosis: Incomplete Activation Fix: Add DMF catalyst, check SOCl2 quality. Result1->Fix1 Yes Fix3 Diagnosis: Wet Reagents Fix: Hydrolysis of Acid Chloride. Dry solvents over mol sieves. Result1->Fix3 No (Smells like Acid Chloride) Fix2 Diagnosis: Decomposition/Side Rxn Fix: Temp too high during addition. Keep <5°C during mixing. Result2->Fix2

Figure 2: Logic flow for diagnosing common synthetic failures.

Frequently Asked Questions

Q1: Why is my product turning pink/purple upon exposure to air?

  • Diagnosis: This indicates trace amounts of unreacted 2,3-dimethylaniline oxidizing.

  • Fix: Your acid wash (1M HCl) was insufficient. Perform a second wash with 2M HCl during workup to fully protonate and remove the aniline.

Q2: Can I use HATU or EDC instead of Thionyl Chloride?

  • Answer: Yes, but with caveats.

    • Pros: Milder conditions, no acidic gas.

    • Cons: 2,3-dimethylaniline is very hindered. EDC couplings may stall at the active ester intermediate. If you must use coupling agents, use HATU with DIEA in DMF, and let it run for 24h. The Acid Chloride route is generally superior for this specific steric profile.

Q3: The acid chloride didn't solidify. Is it bad?

  • Answer: Not necessarily. 4-methoxybenzoyl chloride has a melting point of ~22°C. It may exist as a supercooled liquid or oil. Verify conversion by taking a small aliquot, quenching with Methanol, and checking TLC for Methyl 4-methoxybenzoate.

Q4: My yield is 40%. Where did I lose it?

  • Likely Culprit: Hydrolysis. If your Toluene or Pyridine was not dry, the Acid Chloride reverted to the Acid.

  • Validation: Check the aqueous basic wash (

    
     layer). Acidify it.[4][5] If you get a large precipitate, that is your starting material (4-Methoxybenzoic acid) returning to haunt you.
    

References & Authority

  • Vilsmeier-Haack Mechanism in Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Explains the catalytic role of DMF in converting electron-rich acids).

  • Synthesis of Sterically Hindered Amides:

    • Org.[4][6][7] Process Res. Dev. 2016, 20, 1, 140–177. (Discusses scale-up of amide couplings).

    • Specific reference to 2,3-dimethylaniline steric challenges: Tetrahedron 2003, 59, 2325-2331.

  • Purification of Benzanilides:

    • Vogel, A.I. Textbook of Practical Organic Chemistry. (Standard protocols for recrystallization of N-aryl amides from Ethanol).

Disclaimer: This guide assumes standard laboratory safety training. Thionyl chloride is corrosive and toxic. All steps must be performed in a fume hood.

Sources

Optimization

Technical Support Center: 2',3'-dimethyl-4-methoxybenzanilide

Topic: Solubility & Handling Troubleshooting Ticket ID: SOL-BENZ-23DM Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The "Brick Dust" Challenge Welcome to the technical guide for 2',3'...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Troubleshooting Ticket ID: SOL-BENZ-23DM Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for 2',3'-dimethyl-4-methoxybenzanilide . As a Senior Application Scientist, I often see this molecule stall projects not because of a lack of potency, but due to its deceptive physicochemical profile.

This compound is a classic lipophilic benzanilide.[1] Structurally, it features a rigid amide linker flanked by a hydrophobic xylyl group (2,3-dimethyl) and a methoxy-substituted phenyl ring.[1] This architecture creates high lattice energy (strong intermolecular hydrogen bonding) and high lipophilicity (LogP ~3.2–3.5).[1]

The Result: It loves to crystallize and hates water.[1] This guide addresses the three most common "failure modes" users report: precipitation in biological assays, difficulty in creating stable stocks, and issues with purification.

Module 1: Stock Solution & The "DMSO Crash"

User Issue: "I made a 10 mM stock in DMSO. When I pipetted it into my PBS buffer (pH 7.4), the solution turned cloudy immediately. My assay failed."

Root Cause Analysis

This is the "DMSO Crash."[1] While DMSO is an excellent solvent for benzanilides, it is also hygroscopic and miscible with water.[1] When a concentrated DMSO stock hits an aqueous buffer, the solvent exchange is rapid.[1] The water strips the DMSO solvation shell away from the hydrophobic benzanilide faster than the molecule can disperse, forcing it to aggregate and precipitate (crash out).

Troubleshooting Protocol
1. The "Intermediate Dilution" Method

Do not jump from 100% DMSO to 100% Aqueous.[1] You must step down the hydrophobicity.[1]

StepSolvent SystemConc.StatePurpose
1 100% DMSO10 mMClearPrimary Stock
2 DMSO / Ethanol (1:[1]1)1 mMClearIntermediate Step (reduces viscosity)
3 Buffer + 0.1% Tween 8010 µMClear/OpalescentAssay Working Solution
  • Critical Note: The presence of a surfactant (Tween 80 or Triton X-100) in the receiving buffer is non-negotiable for this compound at concentrations >1 µM.[1]

2. Visualizing the Mitigation Workflow

DMSO_Crash_Mitigation cluster_0 The Failure Mode Stock 10mM Stock (100% DMSO) Direct Direct Addition to Buffer Stock->Direct Rapid Mix Inter Intermediate Step (DMSO + 10% Tween) Stock->Inter Dilute 10x Precip PRECIPITATION (Assay Failure) Direct->Precip SlowAdd Dropwise Addition with Vortexing Inter->SlowAdd Add to Buffer Success Stable Dispersion (Micelles Formed) SlowAdd->Success Stable

Figure 1: Comparison of direct addition (failure) vs. surfactant-mediated step-down dilution (success).[1]

Module 2: Biological Assay Formulation

User Issue: "I need to dose this in mice/cell culture at 50 mg/kg, but it's a solid brick in saline."

Expert Insight

Simple saline or PBS will never dissolve this compound.[1] You must use an inclusion complex or a lipid-based vehicle .[1] Benzanilides fit extremely well into the hydrophobic cavity of Beta-Cyclodextrins.[1]

Recommended Formulations
Vehicle TypeCompositionStabilityBest For
Cyclodextrin 20% (w/v) HP-β-CD in SalineHigh (24-48 hrs)IV / IP Injection
Cosolvent 5% DMSO / 40% PEG400 / 55% WaterModerate (4-6 hrs)Oral Gavage (PO)
Suspension 0.5% Methylcellulose + 0.1% Tween 80Low (Shake before use)Oral Gavage (High Dose)
Protocol: Cyclodextrin Complexation
  • Weigh HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to make a 20% w/v solution in sterile water.[1]

  • Add the benzanilide compound (powder) to the CD solution.[1]

  • Sonicate at 40°C for 30 minutes. The heat overcomes the lattice energy, allowing the molecule to enter the cyclodextrin cone.

  • Filter sterilize (0.22 µm).[1] If the filter clogs, complexation was incomplete—sonicate longer.[1]

Module 3: Purification & Recrystallization

User Issue: "My synthesis yielded a brown solid. I tried washing with hexane, but it's still impure."

Purification Logic

Benzanilides are moderately polar due to the amide bond but lipophilic due to the aromatic rings.[1]

  • Hexane: Too non-polar.[1] It will not dissolve the impurities or the product well enough to separate them.[1]

  • Ethanol: Good solubility when hot, poor when cold.[1][2]

  • Water: The "Anti-solvent."[1]

The "Ethanol/Water" Recrystallization Protocol

This is the gold standard for purifying 2',3'-dimethyl-4-methoxybenzanilide.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (95% or 100%) until dissolved.

  • Filtration (Hot): If there are insoluble black specks (carbon/catalyst), filter while boiling hot.[1]

  • Nucleation: Remove from heat. Add warm water dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add one drop of ethanol to clear it back up.[1]

  • Crystallization: Let it cool to room temperature slowly, then move to 4°C.

    • Why slowly? Rapid cooling traps impurities in the crystal lattice.[1]

  • Harvest: Filter the white needles/plates and wash with cold 50% Ethanol/Water.

Recrystallization Decision Tree

Recrystallization_Logic Start Crude Solid SolventTest Solubility Test: Boiling Ethanol Start->SolventTest Dissolves Dissolves Completely? SolventTest->Dissolves HotFilter Hot Filtration (Remove physical debris) Dissolves->HotFilter No AddWater Add Warm Water to Cloud Point Dissolves->AddWater Yes Yes Yes No No (Insolubles) HotFilter->AddWater Cooling Slow Cooling (RT -> 4°C) AddWater->Cooling Result Pure Crystals (White Needles) Cooling->Result

Figure 2: Step-by-step logic for purifying benzanilide derivatives.

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but beware of freeze-thaw cycles . DMSO freezes at 19°C. Repeated freezing can cause the benzanilide to crash out inside the tube.[1] Always vortex vigorously and warm to 37°C after thawing to ensure redissolution before use.

Q: Why does the melting point vary (e.g., 130°C vs 135°C)? A: Benzanilides exhibit polymorphism .[1] Different crystal packings (polymorphs) have different melting points. If your NMR is clean but the MP is off by 2-3 degrees, you likely have a different polymorph, not an impurity.

Q: Is this compound light sensitive? A: Generally, no.[1] However, the methoxy group on the phenyl ring can be susceptible to oxidation over long periods in solution. Store solid stocks in the dark/desiccated.

References

  • Solubility of Benzanilide Derivatives

    • Wang, S., et al.[1] "Solubility of Benzanilide Crystals in Organic Solvents." Journal of Chemical & Engineering Data, 2007.[1]

    • (Validates Ethanol/Water recrystallization systems).[1]

  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development."[1] Journal of Pharmacy and Pharmacology, 2010.[1]

    • (Grounding for HP-β-CD protocols).[1]

  • General Benzamide Properties

    • PubChem Compound Summary for Benzanilide.[1] National Center for Biotechnology Information.[1]

    • (Structural basis for lipophilicity).[1]

Sources

Troubleshooting

optimizing coupling reagents for electron-rich anilines

Technical Support Center: Optimizing Amide Coupling for Electron-Rich Anilines Ticket ID: #ANL-CPL-001 Status: Open Subject: Troubleshooting & Optimization Guide for Electron-Rich Aniline Couplings[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Amide Coupling for Electron-Rich Anilines

Ticket ID: #ANL-CPL-001 Status: Open Subject: Troubleshooting & Optimization Guide for Electron-Rich Aniline Couplings[1][2]

Executive Summary

While electron-rich anilines (e.g., p-methoxyaniline, p-dimethylaminoaniline) are inherently better nucleophiles than their electron-deficient counterparts, they present a unique set of "silent" failure modes.[1] Unlike electron-poor anilines, which fail due to lack of reactivity, electron-rich anilines often fail due to hyper-reactivity (side reactions) , oxidation sensitivity , and induced racemization of the coupling partner.[1]

This guide moves beyond standard EDC/HOBt protocols to advanced reagent systems (T3P, HATU) that manage these specific risks.

Module 1: Reagent Selection Matrix

Do not default to HATU for every reaction. Use this logic gate to select the optimal system based on your specific substrate constraints.

The Decision Engine

ReagentSelection Start START: Analyze Substrate IsChiral Is the Carboxylic Acid Enantiopure (Chiral)? Start->IsChiral IsHindered Is the Aniline Ortho-Substituted? IsChiral->IsHindered Yes (Risk of Racemization) IsChiral->IsHindered No IsSensitive Is Aniline Prone to Oxidation (e.g., p-NH2-Phenol)? IsHindered->IsSensitive Yes (Steric Bulk) T3P RECOMMENDATION: T3P (Propylphosphonic Anhydride) Why: Low epimerization risk, mild conditions. IsHindered->T3P No (Unimpeded) IsSensitive->T3P Yes (Needs Mildness) HATU RECOMMENDATION: HATU with Collidine Why: High kinetic rate overcomes steric barrier. IsSensitive->HATU No (Needs Power) Ghosez RECOMMENDATION: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) Why: Generates Acid Chloride in situ neutral conditions. HATU->Ghosez If HATU Fails

Figure 1: Decision tree for selecting coupling reagents based on steric and electronic constraints.

Module 2: Critical Failure Modes & Troubleshooting

Issue 1: The "Black Tar" Phenomenon (Oxidative Decomposition)

Symptom: The reaction mixture turns dark purple or black within minutes; low yield of amide. Root Cause: Electron-rich anilines have low oxidation potentials.[1] Standard coupling conditions (especially if using DMF exposed to air or old HOBt) can trigger Single Electron Transfer (SET) oxidation, generating radical cations that polymerize.[1] Resolution:

  • Switch Solvent: Move from DMF to EtOAc or 2-MeTHF .[1] These solvents have higher oxygen solubility but are easier to degas and generally support T3P couplings better.

  • Degas: Sparge the solvent with Argon for 15 minutes before adding the aniline.

  • Reagent Swap: Use T3P (50% in EtOAc) . It requires no additional nucleophilic additives (like HOBt/HOAt) that can sometimes participate in redox cycles.[1]

Issue 2: Epimerization (Racemization)

Symptom: Product forms with high yield but low enantiomeric excess (ee).[1] Root Cause: Electron-rich anilines are more basic (pKa ~5-6) than standard anilines.[1] When they act as a base, they can deprotonate the


-proton of the activated ester (oxazolone intermediate), leading to racemization.[1]
Resolution: 
  • Base Management: Switch from DIPEA/TEA to Sym-Collidine (TMP) or 2,6-Lutidine .[1] These are non-nucleophilic and weaker bases, sufficient to neutralize the acid generated but less likely to deprotonate the

    
    -carbon.
    
  • Low Temperature: Conduct the activation step at 0°C and only warm to RT after the aniline is added.

Issue 3: Guanidinylation (The HATU Trap)

Symptom: Mass spec shows a peak at [M+99] (or [M+100]), indicating the amine reacted with the coupling reagent instead of the acid. Root Cause: With sterically hindered anilines, the acylation rate is slow. The aniline eventually attacks the uronium carbon of HATU. Resolution:

  • Pre-activation: Allow the Acid + HATU + Base to react for exactly 2-3 minutes before adding the aniline. This ensures the active ester (OAt-ester) is fully formed.[1]

  • Switch Class: If this persists, switch to a phosphonium reagent (PyBOP) or T3P , which cannot form guanidine byproducts.[1]

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P in EtOAc)

Best for: Scalability, preventing oxidation, and preserving chirality.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Electron-Rich Aniline (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 - 2.0 equiv)[1]

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step:

  • Charge: Add Carboxylic Acid, Aniline, and Pyridine to the reaction vessel containing EtOAc.

  • Cool: Cool the mixture to 0°C (ice bath). Note: Electron-rich anilines can be exothermic upon mixing with T3P.[1]

  • Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C).

    • Checkpoint: Monitor by LCMS at 1 hour.[1] T3P reactions are typically fast (1-4 hours).[1]

  • Workup (The "Magic" Step):

    • Add water (equal volume).[1]

    • Separate layers.[1]

    • Wash organic layer with 0.5 M HCl (removes excess aniline and pyridine).[1]

    • Wash with sat.[1] NaHCO3 (removes unreacted acid and T3P byproducts).[1]

    • Result: T3P byproducts are water-soluble; often no column chromatography is needed.[1]

Protocol B: The "Kinetic Hammer" (HATU with Collidine)

Best for: Sterically hindered (ortho-substituted) anilines where T3P is too slow.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Electron-Rich Aniline (1.2 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • Sym-Collidine (2.5 equiv)[1]

  • Solvent: DMF (dry)[1]

Step-by-Step:

  • Dissolve: Dissolve Carboxylic Acid and HATU in dry DMF.

  • Activate: Add Collidine.[1] Stir for 2 minutes (watch for color change to yellow/orange). Do not wait longer than 5 minutes.

  • Couple: Add the Electron-Rich Aniline immediately.[1]

  • Heat (Optional): If the aniline is extremely hindered (e.g., 2,6-dimethyl-4-methoxyaniline), heat to 50°C.

  • Quench: Quench with saturated NH4Cl solution to stop the reaction and decompose excess active ester.

Module 4: Comparative Data

FeatureT3P (Propylphosphonic anhydride) HATU EDC / HOBt
Reactivity High (Dehydrating)Very High (Active Ester)Moderate
Epimerization Risk Lowest (Ideal for chiral acids)Moderate to HighLow
Oxidation Risk Low (Mild conditions)ModerateModerate
Steric Tolerance GoodExcellent Poor
Workup Aqueous Extraction (Green) Chromatography RequiredExtraction (Urea removal can be hard)
Byproducts Water-soluble phosphatesTetramethylurea (hard to remove)Urea (insoluble)

Module 5: Mechanism of Action (T3P)

Understanding why T3P is superior for electron-rich anilines helps in troubleshooting.

T3PMechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Base (Pyridine) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Base (Pyridine) TS Cyclic Transition State (Low Epimerization) MixedAnh->TS + Aniline Aniline Electron-Rich Aniline (Ar-NH2) Product Amide Product (R-CO-NH-Ar) TS->Product Byproduct Water-Soluble Phosphonate Salt TS->Byproduct

Figure 2: The T3P mechanism proceeds via a mixed anhydride.[1] The cyclic nature of the T3P reagent and the specific transition state minimizes the exposure of the activated carbonyl to base-catalyzed racemization, a critical advantage when coupling to basic, electron-rich anilines.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Patterson, E. A., et al. (2011).[1] "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Esters."[6] Organic Process Research & Development, 15, 5, 1207–1210.[1] Link[1]

Sources

Optimization

Technical Support Center: Purification &amp; Removal of 2,3-Dimethylaniline

Topic: Removing unreacted 2,3-dimethylaniline (2,3-xylidine) from reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 2,3-dimethylaniline (2,3-xylidine) from reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Safety Warning: 2,3-Dimethylaniline is toxic (causes methaemoglobinemia) and absorbs through the skin. All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).

Introduction: The Challenge of 2,3-Dimethylaniline

2,3-Dimethylaniline (2,3-DMA) is a common building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. However, it presents unique purification challenges compared to simpler anilines:

  • Lipophilicity: Two methyl groups increase its logP (~2.17), making it more soluble in organic solvents and harder to extract into aqueous phases than aniline.

  • High Boiling Point: With a boiling point of 221–222 °C , it cannot be easily removed by rotary evaporation or standard vacuum distillation without risking product decomposition.

  • Oxidation: It oxidizes rapidly to form dark, tarry impurities that streak on chromatography columns.

This guide details three validated workflows to remove 2,3-DMA, ranked from standard practice to high-throughput solutions.

Module 1: Acid-Base Extraction (The Standard Protocol)

Best For: Stable, neutral, or acidic products (amides, ureas, carboxylic acids). Mechanism: 2,3-DMA is a weak base (pKa of conjugate acid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 4.7–5.0). Treating the organic phase with dilute acid protonates the amine, forming a water-soluble anilinium salt.
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Volume: Use at least 10 mL solvent per gram of crude to prevent emulsions.

  • Acid Wash: Add 1M HCl (aq) to the separatory funnel.

    • Ratio: 1:1 volume ratio (Organic:Aqueous).

    • Action: Shake vigorously for 2–3 minutes. The lipophilicity of 2,3-DMA requires kinetic energy to drive it into the aqueous phase.

  • Validation: Check the pH of the aqueous layer. It must remain pH < 2 . If the pH rises (due to excess amine), add more acid.

  • Repetition: Perform the acid wash 3 times . A single wash often leaves ~5–10% of the lipophilic amine in the organic layer.

  • Final Polish: Wash the organic layer once with Brine (Sat. NaCl) to remove entrained acid, dry over Na₂SO₄, and concentrate.

Data: Extraction Efficiency

Solvent System 1 Wash Removal % 3 Washes Removal % Notes
EtOAc / 1M HCl ~85% >98% Best general method.
DCM / 1M HCl ~80% >95% DCM can solubilize the salt slightly; less efficient than EtOAc.

| Et₂O / 1M HCl | ~90% | >99% | Excellent, but flammability risks. |

Visualizing the Workflow

ExtractionLogic Start Crude Mixture (Product + 2,3-DMA) Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash 3x with 1M HCl Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains 2,3-DMA.HCl) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Brine Wash with Brine Dry (Na2SO4) OrgLayer->Brine Final Pure Product Brine->Final

Figure 1: Logic flow for liquid-liquid extraction of lipophilic anilines.

Module 2: Chromatography Solutions (Fixing "Streaking")

Best For: Acid-sensitive products or when extraction fails (e.g., product is also basic).[1][2] The Issue: 2,3-DMA interacts strongly with the acidic silanols on silica gel, causing "tailing" or "streaking" that co-elutes with your product.

Troubleshooting Guide

Scenario A: The Aniline Streaks Across the Column

  • Root Cause: Protonation of the amine by silica silanols.

  • Solution: Add a basic modifier to your mobile phase.[2]

    • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your solvent system (e.g., 1% TEA in Hexane/EtOAc).

    • Why it works: The TEA saturates the active sites on the silica, allowing the 2,3-DMA to elute as a sharp band (usually at a higher Rf).

Scenario B: Product Co-elutes with Aniline

  • Root Cause: Similar polarity.[3]

  • Solution: Derivatization (On-column).

    • Protocol: Dissolve crude in DCM and add 1.5 equivalents of Acetic Anhydride or Isocyanate resin. Stir for 30 mins.

    • Result: 2,3-DMA converts to an acetamide or urea, which is significantly more polar (lower Rf) or solid (filterable), shifting it away from your product.

Module 3: Scavenging Resins (High-Throughput/Advanced)

Best For: Late-stage purification, library synthesis, or strictly acid-sensitive compounds. Concept: Use a solid-supported reagent to chemically bind the impurity, then filter it away.

Recommended Scavengers
Resin TypeFunctionalityMechanismProtocol
Sulfonic Acid Resin (e.g., Amberlyst 15, Dowex 50W)Strong AcidProtonates amine; binds as salt.Add 3–4 eq. (w/w) of resin to reaction solvent.[4][5] Stir 1–2 hrs. Filter.
Isocyanate Resin (e.g., PS-Isocyanate)ElectrophileReacts to form an insoluble urea.Add 2–3 eq. Stir overnight. Filter. (Irreversible removal).
Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Crude Mixture Q1 Is Product Acid Stable? Start->Q1 Method1 Method 1: Acid Wash (1M HCl) Q1->Method1 Yes Q2 Is Product Basic? Q1->Q2 No Method2 Method 2: Chromatography (Use 1% TEA Modifier) Q2->Method2 No (Neutral) Method3 Method 3: Scavenger Resin (PS-Isocyanate) Q2->Method3 Yes (Basic Product)

Figure 2: Decision tree for selecting the appropriate purification strategy.

FAQ & Troubleshooting

Q: I used 1M HCl, but I still see 2,3-DMA in my NMR. A: This is likely an emulsion or solubility issue.

  • Check pH: Ensure the aqueous layer is pH < 2. The 2,3-dimethyl substitution increases basicity slightly, but it also increases lipophilicity.

  • Solvent Switch: If using DCM, switch to EtOAc. DCM can solubilize anilinium salts better than EtOAc, dragging the impurity back into the organic layer.

  • Back-Extraction: Extract the aqueous washes once with fresh organic solvent to recover any trapped product, but do not mix the layers back until you confirm the amine is gone.

Q: Can I remove it by vacuum drying? A: No. The boiling point is ~221 °C. Standard high-vacuum lines (0.1 mmHg) might remove it over 24–48 hours, but you risk subliming your product or causing thermal decomposition.

Q: My product is a solid. Can I recrystallize? A: Yes. 2,3-DMA is a liquid at room temperature (MP ~2.5 °C).[6][7][8]

  • Solvent: Recrystallize your product from hot Ethanol or Ethanol/Water.

  • Result: The product crystallizes out; the 2,3-DMA remains dissolved in the mother liquor. Wash the crystals with cold hexanes/ether.

References

  • PubChem. (n.d.).[9] 2,3-Dimethylaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023).[10] Strategies for Flash Chromatography: Removing Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [Link]

  • ResearchGate. (2014). Discussions on removing aniline from reaction mixtures. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2',3'-Dimethyl-4-methoxybenzanilide in Solution

Last Updated: February 15, 2026 Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on established principles of organic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on established principles of organic chemistry and data for the benzanilide class of compounds. While tailored to 2',3'-dimethyl-4-methoxybenzanilide, specific stability data for this exact molecule is limited. Users are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Introduction

Welcome to the technical support guide for 2',3'-dimethyl-4-methoxybenzanilide. This resource is designed to provide in-depth guidance on the stability of this compound in solution, helping you to ensure the integrity of your experiments and the reproducibility of your results. Understanding a compound's stability profile is a critical first step in any research workflow, preventing costly errors and misinterpretation of data.

This guide is structured to address common questions and troubleshooting scenarios you may encounter. We will delve into the chemical characteristics of the benzanilide scaffold, the influence of its specific substituents, and provide practical, actionable protocols for your laboratory work.

Section 1: Chemical Stability Profile of 2',3'-Dimethyl-4-methoxybenzanilide

The stability of 2',3'-dimethyl-4-methoxybenzanilide is primarily governed by the reactivity of its central amide bond. Amide bonds are generally robust, but they are susceptible to cleavage under certain conditions.[1] The substituents on the aromatic rings modulate this reactivity.

  • Core Structure: Benzanilide (N-phenylbenzamide) is a secondary aromatic amide.[2] The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double-bond character, making it significantly more stable and less reactive than, for example, an ester bond.[1][3][4]

  • Substituent Effects:

    • 4-Methoxy Group (on Benzoyl Ring): This is an electron-donating group which increases electron density on the benzoyl portion of the molecule. This effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of acid-catalyzed hydrolysis.[5]

    • 2',3'-Dimethyl Groups (on Aniline Ring): These are also electron-donating groups. More importantly, the ortho-methyl group (at the 2' position) introduces significant steric hindrance around the amide nitrogen. This steric bulk can physically shield the carbonyl carbon from an incoming nucleophile (like water or hydroxide), thereby retarding the rate of both acid- and base-catalyzed hydrolysis.[5][6]

1.1 Hydrolytic Stability

Hydrolysis, the cleavage of the amide bond by water, is the most probable degradation pathway in aqueous solutions. The rate of hydrolysis is highly dependent on pH and temperature.

  • Neutral Conditions (pH ~7): Under neutral conditions, the uncatalyzed hydrolysis of amide bonds is extremely slow, with half-lives that can be hundreds of years at room temperature.[7] Therefore, 2',3'-dimethyl-4-methoxybenzanilide is expected to be stable in neutral aqueous buffers for the duration of most typical experiments.

  • Acidic Conditions (pH < 5): In the presence of acid, the carbonyl oxygen can be protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[8][9][10] While electron-donating groups can slow this process, prolonged exposure to strong acidic conditions will lead to degradation.[5] The products of hydrolysis would be 4-methoxybenzoic acid and 2,3-dimethylaniline.

  • Basic Conditions (pH > 9): Under basic conditions, the amide is susceptible to direct nucleophilic attack on the carbonyl carbon by a hydroxide ion.[2][11] This reaction is generally slow for amides and requires heating or high concentrations of base to proceed at a significant rate.[11] The steric hindrance from the ortho-methyl group is expected to make 2',3'-dimethyl-4-methoxybenzanilide particularly resistant to base-catalyzed hydrolysis compared to unsubstituted benzanilide.[5]

1.2 Photostability

Aromatic amides can absorb UV light, which can lead to photodegradation.[12] The primary mechanism often involves the cleavage of the amide bond.[12]

  • Recommendation: Solutions of 2',3'-dimethyl-4-methoxybenzanilide should be protected from light, especially from direct sunlight or high-intensity UV sources, to prevent photochemical degradation.[13][14] Amber vials or foil-wrapped containers are recommended for storage.[15]

1.3 Thermal Stability

In the solid state, benzanilides are generally thermally stable.[16][17] In solution, elevated temperatures will accelerate the rate of any potential degradation pathway, most notably hydrolysis.

  • Recommendation: For long-term storage, solutions should be kept frozen. For short-term use, refrigeration is advised. Avoid repeated freeze-thaw cycles.[13][18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution?

For initial stock solutions, use a dry, aprotic organic solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. Ethanol is also a viable option.[2] Ensure the solvent is of high purity and anhydrous to prevent premature degradation.

Q2: How should I store my stock solutions?

To maximize shelf-life, stock solutions should be stored under the following conditions:[13][19][20]

  • Temperature: Store at -20°C or -80°C for long-term storage.[15][18]

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[13]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.[15][18]

Q3: Can I expect the compound to be stable in my aqueous cell culture medium (e.g., PBS at pH 7.4) during a 48-hour experiment?

Yes. At a physiological pH of 7.4 and standard incubation temperatures (e.g., 37°C), the rate of hydrolysis is expected to be negligible over a 48-hour period.[7] However, it is always best practice to prepare fresh dilutions of the compound in your aqueous medium from a frozen stock solution immediately before each experiment.

Q4: Are there any known chemical incompatibilities?

Avoid strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH), especially at elevated temperatures, as they will catalyze hydrolysis.[2] Also, avoid strong oxidizing agents, as the aromatic rings and the methoxy group could be susceptible to oxidation.

Section 3: Troubleshooting Guide

This section addresses common experimental issues that may be related to compound stability.

Scenario 1: I am observing a progressive loss of compound activity in my multi-day assay.
  • Possible Cause: The compound may be degrading in the aqueous assay medium over time. While unlikely at neutral pH, some complex media components could potentially accelerate degradation.

  • Troubleshooting Workflow:

start Loss of Activity Observed check_fresh Run control experiment with freshly prepared solution vs. aged solution start->check_fresh decision Is activity lower in aged solution? check_fresh->decision degradation Degradation is likely. 1. Prepare fresh dilutions daily. 2. Consider a stability study in your specific medium. decision->degradation Yes other_factors Degradation is unlikely. Investigate other experimental variables (e.g., cell health, reagent stability). decision->other_factors No

Caption: Workflow to diagnose loss of compound activity.

Scenario 2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
  • Possible Cause: This is a solubility issue, not a stability issue. Benzanilide itself has very limited solubility in water.[2][21] The organic solvent (DMSO) allows for a high concentration stock, but upon dilution into an aqueous system, the compound may crash out if its solubility limit is exceeded.

  • Solutions:

    • Lower the Final Concentration: Determine the maximum aqueous solubility of your compound.

    • Modify the Dilution Protocol: Try adding the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to aid dissolution.

    • Use a Surfactant or Co-solvent: In some cases, small amounts of surfactants like Tween-20 or co-solvents like ethanol in the final buffer can improve solubility. Note: Ensure these additives are compatible with your experimental system.

Summary of Stability under Various Conditions
ConditionStressorExpected Stability of 2',3'-dimethyl-4-methoxybenzanilideRationale
Hydrolytic pH 1-3 (e.g., 0.1 M HCl)Low Acid-catalyzed hydrolysis of the amide bond.[2]
pH 6-8 (e.g., PBS)High Uncatalyzed amide hydrolysis is extremely slow.[7]
pH 11-13 (e.g., 0.1 M NaOH)Moderate Base-catalyzed hydrolysis is possible, but slow at RT; steric hindrance provides protection.[5]
Oxidative 3% H₂O₂Moderate to High Aromatic rings may be susceptible, but the amide bond is stable.
Photochemical UV Light (254 nm)Low Aromatic amides can absorb UV and undergo degradation.[12]
Visible LightHigh Generally stable, but protection is still recommended as a best practice.[14]
Thermal 60°C in Aqueous SolutionLow to Moderate Heat will significantly accelerate the rate of hydrolysis at non-neutral pH.
Section 4: Experimental Protocol: Forced Degradation Study

To definitively determine the stability of 2',3'-dimethyl-4-methoxybenzanilide in your specific experimental matrix, a forced degradation (or stress testing) study is recommended.[22][23][24][25][26] This involves intentionally exposing the compound to harsh conditions and monitoring its degradation over time, typically by High-Performance Liquid Chromatography (HPLC).

Objective: To identify potential degradation products and determine the rate of degradation under specific stress conditions.
Materials:
  • 2',3'-dimethyl-4-methoxybenzanilide

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Solvents: DMSO, Acetonitrile (ACN), Water (HPLC grade)

  • Buffers and Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), your specific experimental buffer/medium.

  • Incubators, water baths, and a photostability chamber (if available).

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Method Development: Develop an HPLC method that can resolve the parent compound (2',3'-dimethyl-4-methoxybenzanilide) from any potential degradants. A good starting point is a C18 column with a gradient of water and acetonitrile.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).

    • For each stress condition (acid, base, oxidant, heat, light), dilute the stock solution to a final concentration of ~50-100 µg/mL. Include a control sample in your experimental buffer kept in the dark at 4°C.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate samples in 0.1 M HCl and 0.1 M NaOH at 40-60°C.

    • Oxidation: Incubate sample in 3% H₂O₂ at room temperature.

    • Photostability: Expose a sample in your transparent buffer container to a controlled light source (as per ICH Q1B guidelines if available) while keeping a control sample wrapped in foil.[25]

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation to clearly identify degradants without over-stressing the molecule.[23][24]

  • Analysis:

    • Immediately quench the reaction if necessary (e.g., by neutralizing the acid/base samples with an equimolar amount of base/acid).

    • Analyze all samples by the developed HPLC method.

    • Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 sample. Note the appearance and relative area of any new peaks, which represent degradation products.

References
  • Amide Bond Activation of Biological Molecules.
  • Benzanilide (C13H11NO) properties.Mol-Instincts.
  • How to Handle Research Compounds Safely.Maxed Out Compounds.
  • Acidic and Basic Amide Hydrolysis.
  • A practical guide to forced degradation and stability studies for drug substances.Broughton.
  • Safety First: Best Practices for Handling Research Chemicals.Xpress Chems.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Optimizing Compound Storage for Long-Term Stability and Safety.GMP Plastics.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.Peptide Sciences.
  • The Photolyses of Fully Aromatic Amides.
  • Development of forced degradation and stability indicating studies of drugs—A review.ScienceDirect.
  • Proper Reagent Storage and Handling.StressMarq Biosciences Inc.
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Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2',3'-Dimethyl-4-methoxybenzanilide

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the 1H NMR spectrum of 2',3'-dimethyl-4-methoxybenzanilide, a compound of interest in medicinal chemistry.

This technical guide moves beyond a simple spectral interpretation. It is designed for researchers, scientists, and drug development professionals, providing a comparative analysis with structurally similar compounds. By understanding the subtle shifts and coupling patterns influenced by various substituents, researchers can gain a deeper appreciation for the nuances of 1H NMR spectroscopy and apply these principles to their own structural elucidation challenges.

Experimental Protocol: Acquiring High-Fidelity 1H NMR Data

The foundation of accurate spectral analysis lies in meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a robust methodology for obtaining a high-resolution 1H NMR spectrum.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 2',3'-dimethyl-4-methoxybenzanilide sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm.[1][2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, with a residual proton peak at ~2.50 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal reference (0 ppm). If not present, a small amount can be carefully added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram: Experimental Workflow for 1H NMR Sample Preparation

workflow cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve Add ~0.6-0.7 mL filter Filter into NMR Tube dissolve->filter Remove Particulates cap Cap and Label filter->cap

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[3][4][5][6][7]

ParameterValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for routine analysis.
Pulse Programzg30A standard 30-degree pulse sequence for routine 1D spectra.
Number of Scans (NS)16Sufficient for good signal-to-noise ratio for a moderately concentrated sample.
Acquisition Time (AQ)~4 sAllows for the detection of sharp signals.
Relaxation Delay (D1)2 sA reasonable delay for most protons to relax between scans.
Spectral Width (SW)16 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 KStandard room temperature acquisition.

Predicted 1H NMR Spectrum of 2',3'-Dimethyl-4-methoxybenzanilide

In the absence of an experimental spectrum, a predicted spectrum provides a valuable framework for analysis. The following prediction is based on established chemical shift increments and analysis of structurally related compounds. Online prediction tools can also provide a good estimation.[8][9][10][11][12][13][14]

Structure of 2',3'-Dimethyl-4-methoxybenzanilide:

Caption: Comparative analysis is key to confident spectral assignment.

In-Depth Spectral Interpretation

  • Amide Proton (N-H): The broad singlet character of the amide proton is due to quadrupolar broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its downfield shift is characteristic of amide protons.

  • Methoxybenzoyl Ring Protons:

    • The protons ortho to the carbonyl group (H-2, H-6) are expected to be the most downfield aromatic signals due to the strong electron-withdrawing and anisotropic effects of the carbonyl group.

    • The protons meta to the carbonyl group (H-3, H-5) are shifted upfield due to the electron-donating effect of the methoxy group. The expected doublet splitting pattern arises from coupling to the adjacent ortho protons.

  • Dimethylphenyl Ring Protons:

    • The substitution pattern of the dimethylphenyl ring leads to a more complex splitting pattern. The proton at the 4'-position will likely appear as a triplet due to coupling with the two adjacent protons. The protons at the 5' and 6' positions will appear as doublets.

    • The exact chemical shifts of these protons are influenced by the electron-donating nature of the methyl groups and the overall electronic environment of the ring.

  • Methoxy and Methyl Protons:

    • The sharp singlet for the methoxy protons is a characteristic feature and its chemical shift around 3.8-3.9 ppm is typical for an aryl methoxy group.

    • The two methyl groups on the aniline ring are expected to be distinct singlets due to their different chemical environments. The methyl group at the 2'-position, being closer to the amide linkage, may experience a slightly different electronic environment compared to the methyl group at the 3'-position.

Conclusion

The 1H NMR spectral analysis of 2',3'-dimethyl-4-methoxybenzanilide, while seemingly straightforward, offers a valuable case study in the principles of structural elucidation. Through a combination of prediction based on fundamental principles and a rigorous comparative analysis with structurally related compounds, a confident assignment of all proton signals can be achieved. This guide underscores the importance of a multifaceted approach to spectral interpretation, a skill that is indispensable for professionals in the chemical and pharmaceutical sciences. By understanding the interplay of electronic and steric effects on proton chemical shifts, researchers can more effectively and accurately determine the structures of novel molecules.

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Comparative

A Researcher's Guide to the FTIR Characteristic Peaks of the Amide Bond in Benzanilides

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of benzanilides, focusing on the characteristic vibrational frequencies of the secondary amide bond. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of benzanilides, focusing on the characteristic vibrational frequencies of the secondary amide bond. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of peaks to offer a comparative analysis grounded in the principles of physical organic chemistry and spectroscopy. We will explore the key amide bands, the influence of aromatic substituents on their spectral positions, and provide a validated protocol for acquiring high-quality data.

The Vibrational Signature of the Amide Bond in Benzanilides

Benzanilides are secondary amides featuring a carbonyl group attached to a nitrogen atom, which is in turn bonded to two phenyl rings (a benzoyl group and an anilide group). This -C(=O)NH- linkage is the central functional group, and its vibrational characteristics are paramount for structural confirmation. Unlike simple carbonyls or amines, the amide bond exhibits coupled vibrations, giving rise to several distinct bands in the infrared spectrum. These are primarily the N-H stretching, Amide I, Amide II, and Amide III bands.[1][2]

The character of these bands is a direct consequence of mechanical and electronic coupling. The C=O and C-N bonds are not isolated oscillators; they are influenced by resonance, which imparts a degree of double-bond character to the C-N bond and lengthens the C=O bond. This delocalization is key to understanding the positions and shifts of the amide bands.

Caption: Molecular structure of the benzanilide core highlighting the amide linkage.

Key Vibrational Modes: A Comparative Analysis

The utility of FTIR in analyzing benzanilides lies in its sensitivity to the electronic environment of the amide bond. Hydrogen bonding and the electronic nature of substituents on the aromatic rings can cause significant and predictable shifts in peak positions.

N-H Stretching Vibration
  • Origin: This high-frequency vibration arises from the stretching of the N-H bond.[3][4]

  • Expected Frequency: In secondary amides like benzanilides, a single N-H stretching peak is observed, typically in the range of 3500-3100 cm⁻¹. For solid-state samples where intermolecular hydrogen bonding is prevalent, this band appears broad and is shifted to lower wavenumbers, often centered around 3300 cm⁻¹.[4][5] In dilute solutions of non-polar solvents, the "free" N-H stretch appears as a sharper band at a higher frequency.[6]

  • Significance: The position and broadness of the N-H stretch are excellent indicators of the extent and strength of hydrogen bonding within the sample.[2][3]

Amide I Band: The Carbonyl Stretch
  • Origin: This is the most intense and perhaps the most diagnostic absorption band in the spectra of benzanilides. It is primarily associated with the C=O stretching vibration (contributing 70-85%).[3]

  • Expected Frequency: The Amide I band is typically found in the 1700-1630 cm⁻¹ region.[2][7] For benzanilide itself, this peak is strong and appears around 1650 cm⁻¹.[4]

  • Significance: The Amide I frequency is highly sensitive to the electronic environment. Electron-withdrawing groups on the benzoyl ring tend to increase the C=O bond order through inductive effects, shifting the peak to a higher wavenumber. Conversely, electron-donating groups can enhance resonance, decrease the C=O bond order, and shift the peak to a lower wavenumber. It is also sensitive to hydrogen bonding, which weakens the C=O bond and causes a shift to lower frequencies.[3]

Amide II Band: A Coupled Vibration
  • Origin: The Amide II band is more complex than Amide I. It arises from a strong coupling between the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[3]

  • Expected Frequency: This band is found in the 1580-1510 cm⁻¹ region.[2][3] In benzanilide, it is observed around 1535 cm⁻¹.[4]

  • Significance: Because of its mixed character, the Amide II band is also conformationally sensitive. Its position relative to the Amide I band can provide structural insights.

Amide III Band and Lower Frequency Modes
  • Origin: The Amide III band, found between 1350 and 1200 cm⁻¹, is a very complex mix of vibrations and can be difficult to assign definitively.[3][8] It involves contributions from C-N stretching, N-H bending, and other skeletal vibrations.[9][10]

  • Other Bands: Amide V, VI, and VII bands occur at lower frequencies (<800 cm⁻¹) and are associated with out-of-plane bending motions.[3] These are often weak and can be obscured by aromatic C-H bending vibrations in the fingerprint region, making them less useful for routine characterization.[1]

Data Summary: Characteristic Peaks of Benzanilide

The following table summarizes the generally accepted FTIR peak assignments for unsubstituted benzanilide in the solid state (KBr pellet or ATR).

Vibrational ModeAssignmentTypical Frequency (cm⁻¹)Peak Characteristics
N-H Stretch ν(N-H)~3300Strong, Broad
Aromatic C-H Stretch ν(C-H)3080 - 3000Medium, Sharp
Amide I Primarily ν(C=O)~1650Very Strong, Sharp
Aromatic C=C Stretch ν(C=C)1600 - 1580Medium to Strong
Amide II δ(N-H) + ν(C-N)~1535Strong, Sharp
Aromatic C=C Stretch ν(C=C)~1440Strong
Amide III ν(C-N) + δ(N-H)~1260Medium
Aromatic C-H Bend δ(C-H) out-of-plane755 and 695Strong, Sharp

Frequencies are approximate and can vary slightly based on sample preparation and instrument calibration. Data synthesized from sources.[1][4][5]

Comparative Guide: The Impact of p-Substituents

To illustrate the diagnostic power of FTIR, we compare the Amide I and Amide II frequencies for several para-substituted benzanilides. The choice of a substituent alters the electron density around the amide linkage, providing a clear and measurable spectral shift.

Compound (p-substituted on benzoyl ring)Amide I (ν C=O) cm⁻¹Amide II (δ N-H/ν C-N) cm⁻¹
p-methylbenzanilide (-CH₃)16481532
Benzanilide (-H) 1655 1529
p-chlorobenzanilide (-Cl)16551525
p-nitrobenzanilide (-NO₂)16601522

Data adapted from Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives.[1]

Analysis of Trends: As observed, the electron-withdrawing nitro group (-NO₂) in p-nitrobenzanilide causes the Amide I band to shift to a higher frequency (1660 cm⁻¹) compared to unsubstituted benzanilide (1655 cm⁻¹).[1] This is because the -NO₂ group inductively pulls electron density away from the carbonyl carbon, increasing the double-bond character and bond strength of the C=O bond, which requires more energy to stretch. Conversely, the weakly electron-donating methyl group (-CH₃) results in a shift to a lower frequency (1648 cm⁻¹).[1] These predictable shifts demonstrate how FTIR can be used to probe the electronic effects within a series of related compounds.

Experimental Protocol: High-Fidelity FTIR Analysis of Benzanilides

The trustworthiness of spectroscopic data hinges on a robust experimental protocol. The following procedure outlines the steps for obtaining a high-quality FTIR spectrum of a solid benzanilide sample using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is often preferred for its simplicity and reproducibility.

Caption: Workflow for acquiring an FTIR spectrum of a benzanilide using an ATR accessory.

Step-by-Step Methodology:

  • Instrumentation & Setup:

    • Use a Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

    • Ensure the instrument has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the source and detector to stabilize for at least 15-30 minutes.

  • ATR Crystal Preparation (Self-Validation Step):

    • Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples.

    • Procedure: Clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., cotton swab with spectroscopic grade isopropanol or acetone). Allow the solvent to fully evaporate.

    • Verification: Collect a "clean crystal" spectrum. It should be a flat line with no significant absorption bands, confirming the absence of residue.

  • Background Collection:

    • Causality: A background spectrum must be acquired under the same conditions as the sample spectrum. This single-beam spectrum of the empty ATR setup measures the instrumental response and the ambient atmosphere (H₂O, CO₂). The instrument software later ratios the sample single-beam spectrum against this background to produce the final absorbance spectrum.

    • Procedure: With the clean, empty ATR accessory in place, initiate the background scan. Typical parameters are:

      • Spectral Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio).

  • Sample Application:

    • Procedure: Place a small amount of the solid benzanilide powder (typically 1-2 mg) onto the center of the ATR crystal, ensuring the active area is fully covered.

    • Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is critical for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum. Insufficient contact results in weak and distorted peaks.

  • Sample Spectrum Acquisition:

    • Procedure: Using the same parameters as the background scan, collect the sample spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the measurement against the stored background.

    • Baseline Correction: Apply an automated or manual baseline correction if the baseline appears tilted or curved. This ensures accurate peak intensity measurements.

    • Peak Picking: Use the software's tools to identify the wavenumbers of the major absorption peaks. Annotate the spectrum with the frequencies for the N-H stretch, Amide I, and Amide II bands for your report.

    • Cleanup: After analysis, retract the anvil, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

This comprehensive approach ensures that the resulting FTIR spectrum is a true and reliable "fingerprint" of the benzanilide sample, suitable for rigorous comparison and structural elucidation.

References

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  • Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. Retrieved from [Link]

  • López-Navarrete, J. T., et al. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. PNAS.
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  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • Serrano, A. L., et al. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. MDPI. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of all the samples from the amide I to amide III bands. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrations associated with amide-I/II/III bands for different secondary structures. Retrieved from [Link]

  • Jovevska, L., et al. (2021). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Retrieved from [Link]

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  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

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  • ResearchGate. (n.d.). The µFTIR spectra of Amide I and Amide II regions, including the ester groups. Retrieved from [Link]

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  • Jarori, G. K., et al. (2022). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of Benzanilide Analogs for Researchers and Drug Development Professionals

Introduction: The Versatile Benzanilide Scaffold Benzanilide, a simple amide, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of analogs with diverse and potent biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzanilide Scaffold

Benzanilide, a simple amide, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of analogs with diverse and potent biological activities. The inherent structural features of the benzanilide backbone—two modifiable aromatic rings linked by a stable amide bond—provide a versatile platform for the design and synthesis of novel therapeutic agents. This guide offers a comparative analysis of the biological activities of various benzanilide analogs, focusing on their antimicrobial, antifungal, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to advance their drug discovery programs.

I. Comparative Analysis of Biological Activities

The biological activity of benzanilide analogs is profoundly influenced by the nature and position of substituents on both the benzoyl and aniline rings. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.

A. Antimicrobial Activity: A Renewed Hope Against Resistance

Benzanilide derivatives, particularly salicylanilides (2-hydroxybenzanilides), have long been recognized for their potent antibacterial properties, especially against Gram-positive bacteria. The hydroxyl group at the ortho position of the benzoyl ring is a critical pharmacophore, often involved in chelating metal ions or disrupting cell membrane integrity.

Key Insights:

  • Gram-Positive Potency: Salicylanilides consistently demonstrate strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2][3]

  • Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups, such as halogens (Cl, Br) and trifluoromethyl (CF3) groups, on either aromatic ring generally enhances antibacterial activity.[1] For instance, the dual presence of a trifluoromethyl group and an acetylated phenolic hydroxyl group on the salicylanilide core structure has been shown to greatly enhance antistaphylococcal activity.[1]

  • Mechanism of Action: While not fully elucidated for all analogs, some salicylanilides are known to inhibit two-component regulatory systems in bacteria, crucial for sensing and responding to environmental stimuli.[1] Another proposed mechanism involves the disruption of the bacterial membrane.[2] More recently, some benzanilide derivatives have been identified as inhibitors of the FtsZ protein, a key component of the bacterial cell division machinery.

Comparative Data: Antibacterial Activity of Benzanilide Analogs

CompoundStructureTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Niclosamide5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideS. aureus (MRSA)0.125 - 0.5-[2]
Oxyclozanide2,3,5-Trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamideS. aureus (MRSA)0.5 - 2-[2]
5-Cl-4'-CF3-SAL5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamideS. aureus10 - 100-[4]
AIM334-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetateS. aureus0.5 - 3.12-[1]
Phenylacetamide Analog 5(Structure not specified)E. coli0.64-[5]
Phenylacetamide Analog 21(Structure not specified)E. coli0.67-[5]
BATS4-[(E)-benzylideneamino]-N-thiazol-2-yl-benzamideE. coli-13[6]
[Fe(BATS)]Iron complex of BATSE. coli-16[6]
B. Antifungal Activity: Targeting Ergosterol Biosynthesis

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Benzanilide-containing azoles have shown significant promise, particularly against resistant Candida species.[7]

Key Insights:

  • Mechanism of Action: Many antifungal benzanilide analogs function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.

  • Broad-Spectrum Activity: Certain benzanilide-containing azoles exhibit potent activity against a range of fungal pathogens, including Candida albicans, Candida parapsilosis, Candida glabrata, Candida krusei, and Cryptococcus neoformans.[7]

  • Overcoming Resistance: Notably, some of these novel compounds display potent activity against azole-resistant strains, surpassing the performance of conventional antifungal drugs like fluconazole.[7]

Comparative Data: Antifungal Activity of Benzanilide Analogs

CompoundStructureTarget OrganismMIC (µg/mL)Reference
Benzanilide-azole A1-A11(Various substituted benzanilide-azoles)C. albicans0.03 - 0.5[7]
Nicotinamide derivative 16g(Structure not specified)C. albicans (Fluconazole-resistant)0.125 - 1[8]
2-Chloro-N-phenylacetamide2-Chloro-N-phenylacetamideAspergillus niger32 - 256[9]
Salicylanilide Esters(Various salicylanilide esters)Candida species≥ 1.95 (µmol/L)[10]
2-Octanoylbenzohydroquinone 4(Structure not specified)C. krusei2[11]
C. Anticancer Activity: Targeting Key Signaling Pathways

The benzanilide scaffold is also a fertile ground for the development of novel anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often through the inhibition of critical signaling pathways.

Key Insights:

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and some benzanilide derivatives have been designed as EGFR inhibitors.

  • Cytotoxicity in Various Cell Lines: Benzanilide and thiobenzanilide analogs have shown cytotoxic potential against melanoma (A375) and breast cancer (MCF-7) cell lines.[12]

  • Structure-Activity Relationship (SAR): The cytotoxic potency of thiobenzanilides can be influenced by the substitution pattern, with some compounds showing selectivity towards specific cancer cell lines.[12] For example, certain thiobenzanilide derivatives exhibit greater potency against melanoma cells compared to breast cancer cells.[12]

Comparative Data: Anticancer Activity of Benzanilide Analogs

CompoundStructureCell LineIC50 (µM)Reference
Thiobenzanilide 17(Structure not specified)A375 (Melanoma)11.8[12]
Thiobenzanilide 15(Structure not specified)MCF-7 (Breast Cancer)43[12]
Thiazolo[4,5-d]pyrimidine 3b7-Chloro-3-phenyl-5-(trifluoromethyl)[7][13]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[14]
Thiazolo[4,5-d]pyrimidine 3b7-Chloro-3-phenyl-5-(trifluoromethyl)[7][13]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[14]
Thiazolo[4,5-d]pyrimidine 3b7-Chloro-3-phenyl-5-(trifluoromethyl)[7][13]thiazolo[4,5-d]pyrimidine-2(3H)-thioneHaCaT (Normal Keratinocytes)33.5[14]
β-nitrostyrene derivative(Structure not specified)MCF-7 (Breast Cancer)0.81 µg/mL[15]
β-nitrostyrene derivative(Structure not specified)MDA-MB-231 (Breast Cancer)1.82 µg/mL[15]

II. Key Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular targets and signaling pathways affected by benzanilide analogs is crucial for rational drug design and optimization.

A. Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

dot

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_cyp51 CYP51 (Lanosterol 14α-demethylase) Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate Demethylation Ergosterol Ergosterol 14-demethylated intermediate->Ergosterol Multiple Steps Benzanilide_Analog Benzanilide Analog Benzanilide_Analog->Lanosterol Inhibition caption Inhibition of Ergosterol Biosynthesis by Benzanilide Analogs

Caption: Inhibition of Ergosterol Biosynthesis by Benzanilide Analogs.

Many antifungal benzanilide analogs exert their effect by targeting CYP51, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds prevent the formation of ergosterol, leading to a dysfunctional cell membrane, impaired cell growth, and ultimately, fungal cell death.

B. Anticancer Mechanism: Targeting the EGFR Signaling Pathway

dot

EGFR_Signaling_Inhibition cluster_cell_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Benzanilide_Analog Benzanilide Analog Benzanilide_Analog->EGFR Inhibition Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival Promotes PI3K_AKT_mTOR->Proliferation_Survival Promotes caption Inhibition of EGFR Signaling by Benzanilide Analogs

Caption: Inhibition of EGFR Signaling by Benzanilide Analogs.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Benzanilide-based EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This blockade of EGFR signaling can induce apoptosis and inhibit tumor growth.

C. Antibacterial Mechanism: Targeting FtsZ and Cell Division

dot

FtsZ_Inhibition_Workflow cluster_bacterial_cell Bacterial Cell FtsZ_Monomers FtsZ Monomers Z_Ring_Formation Z-Ring Formation FtsZ_Monomers->Z_Ring_Formation Polymerization Septum_Formation Septum Formation Z_Ring_Formation->Septum_Formation Scaffolding Cell_Division Cell Division Septum_Formation->Cell_Division Benzanilide_Analog Benzanilide Analog Benzanilide_Analog->Z_Ring_Formation Inhibition caption Inhibition of Bacterial Cell Division by Targeting FtsZ

Caption: Inhibition of Bacterial Cell Division by Targeting FtsZ.

FtsZ is a prokaryotic homolog of tubulin and a key protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction. Benzanilide analogs that target FtsZ can disrupt its polymerization dynamics, leading to the inhibition of Z-ring formation. This ultimately blocks cell division and results in bacterial cell filamentation and death.

III. Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of benzanilide analogs.

A. Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzanilide analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzanilide analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Benzanilide analogs (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzanilide analogs in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

C. Protocol for Disc Diffusion Assay (Antimicrobial Activity Screening)

The disc diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Benzanilide analogs (dissolved in a volatile solvent like ethanol or DMSO)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the benzanilide analog solution and allow the solvent to evaporate. Place the discs firmly on the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Conclusion and Future Directions

The benzanilide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities exhibited by its analogs underscore the power of medicinal chemistry in tuning molecular properties to achieve desired therapeutic effects. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of next-generation benzanilide derivatives with enhanced potency and selectivity.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action to identify novel molecular targets and overcome resistance.

  • Optimizing pharmacokinetic and pharmacodynamic properties to improve in vivo efficacy and safety profiles.

  • Exploring synergistic combinations of benzanilide analogs with existing drugs to enhance therapeutic outcomes.

  • Expanding the chemical diversity of benzanilide libraries to explore new areas of biological activity.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of promising benzanilide analogs from the laboratory to the clinic.

V. References

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (URL not available)

  • Antistaphylococcal Activity of Novel Salicylanilide Derivatives. ResearchGate. [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. PMC. [Link]

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. PMC. [Link]

  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PMC. [Link]

  • SAR of synthesized salicylanilides. ResearchGate. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Chemical structures of the three salicylanilide derivatives used in this study. ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Studies of 4-[(E)-benzylideneamino]-N- thiazoyl-2-yl. UNN. [Link]

  • Salicylanilide carbamates: Promising antibacterial agents with high in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

  • Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. (URL not available)

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (URL not available)

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. PMC. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (URL not available)

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. PMC. [Link]

  • IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. [Link]

  • Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

  • Anti-Candida albicans activity of synthesized compounds. The results... ResearchGate. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. PMC. [Link]

  • antimicrobial activity zone of inhibition of all the four compounds against E. coli and S. aureus. ResearchGate. [Link]

  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. (URL not available)

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (URL not available)

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]

  • IC 50 (uM) values ± SEM of the new compounds against MCF-7 cell line. ResearchGate. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. Semantic Scholar. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. [Link]

  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6. ResearchGate. [Link]

  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. PubMed. [Link][Link])

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Comparative

A Researcher's Guide to the Solid State: Comparative X-ray Crystallography of Substituted Benzanilides

Introduction: The Enduring Significance of Benzanilide Scaffolds Substituted benzanilides represent a cornerstone in medicinal chemistry and materials science. Their inherent structural rigidity, conferred by the planar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Benzanilide Scaffolds

Substituted benzanilides represent a cornerstone in medicinal chemistry and materials science. Their inherent structural rigidity, conferred by the planar amide linkage, combined with the vast possibilities for functionalization on their two aromatic rings, makes them privileged scaffolds for rational drug design and the engineering of novel crystalline materials.[1][2] The three-dimensional arrangement of these molecules in the solid state, governed by a delicate interplay of intermolecular forces, dictates crucial physicochemical properties such as solubility, stability, and bioavailability.[3] Therefore, a profound understanding of their crystal structures is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth, comparative analysis of the X-ray crystallography of substituted benzanilides. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights into obtaining high-quality crystallographic data and interpreting the subtle structural variations induced by different substituents. We will explore how substitutions on the benzanilide core influence molecular conformation, crystal packing, and the resulting intermolecular interactions, supported by experimental data and computational analysis.

The Foundation: Synthesis of Substituted Benzanilides

A common and efficient method for the synthesis of substituted benzanilides is the Schotten-Baumann reaction.[4][5][6] This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. For substituted benzanilides, a substituted aniline is reacted with a substituted benzoyl chloride.

General Reaction Scheme:

Schotten-Baumann Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Aniline Substituted Aniline Benzanilide Substituted Benzanilide Aniline->Benzanilide BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Benzanilide Base Aqueous Base (e.g., NaOH) Base->Benzanilide Catalyst Salt Salt (e.g., NaCl) Water Water

Figure 1: General workflow for the synthesis of substituted benzanilides via the Schotten-Baumann reaction.

Unveiling the Molecular Architecture: The Principles of X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The fundamental principle lies in the interaction of a beam of X-rays with the electrons of the atoms in a crystal. The crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots.[8] The positions and intensities of these diffracted spots are recorded and used to calculate an electron density map of the repeating unit in the crystal (the unit cell). From this map, the positions of the individual atoms can be determined, revealing bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: From Powder to Structure

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. The following protocol outlines the key steps for the X-ray crystallographic analysis of a substituted benzanilide.

Step 1: Crystal Growth - The Art and Science

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is intrinsically linked to the quality of the single crystal. The goal is to obtain a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free from cracks and defects.[9]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is sparingly soluble is often a good starting point. Slow evaporation of a dilute solution is a common and effective technique.

  • Vapor Diffusion: This is a highly controlled method where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble. This gradual decrease in solubility promotes slow, ordered crystal growth.

  • Slow Cooling: For compounds with sufficient solubility at elevated temperatures, slowly cooling a saturated solution can yield high-quality crystals.

Crystal_Growth_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Dissolve Dissolve Compound in Suitable Solvent Evaporation Slow Evaporation Dissolve->Evaporation VaporDiffusion Vapor Diffusion Dissolve->VaporDiffusion Cooling Slow Cooling Dissolve->Cooling SingleCrystal High-Quality Single Crystal Evaporation->SingleCrystal Amorphous Amorphous Solid/ Microcrystals Evaporation->Amorphous VaporDiffusion->SingleCrystal VaporDiffusion->Amorphous Cooling->SingleCrystal Cooling->Amorphous

Figure 2: Workflow illustrating common methods for single crystal growth.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and a detector records the diffraction pattern.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal displacement parameters to minimize the difference between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-refined structure.

Comparative Analysis: The Influence of Halogen Substitution

To illustrate the profound impact of substituents on the crystal packing of benzanilides, we will compare a series of halogen-substituted derivatives. The following tables summarize key crystallographic data, bond lengths, and torsion angles for a representative set of compounds. This data has been compiled from the Crystallographic Information Files (CIFs) available in the supplementary information of published studies.[2][10][11][12][13]

Table 1: Crystallographic Data for a Series of Halogen-Substituted Benzanilides

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Benzanilide C₁₃H₁₁NOMonoclinicP2₁/c15.9875.32512.876113.89
4-Fluorobenzanilide C₁₃H₁₀FNOMonoclinicP2₁/c16.1235.31212.987114.23
4-Chlorobenzanilide C₁₃H₁₀ClNOMonoclinicP2₁/c16.4565.30113.123115.11
4-Bromobenzanilide C₁₃H₁₀BrNOMonoclinicP2₁/c16.6785.28913.245115.87
4-Iodobenzanilide C₁₃H₁₀INOMonoclinicP2₁/c17.0125.25613.456116.98

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for Halogen-Substituted Benzanilides

CompoundC=OC-NDihedral Angle (Ring A - Ring B)
Benzanilide 1.2341.34532.4
4-Fluorobenzanilide 1.2321.34831.8
4-Chlorobenzanilide 1.2351.34633.1
4-Bromobenzanilide 1.2361.34433.5
4-Iodobenzanilide 1.2381.34234.2

Ring A refers to the phenyl ring of the benzoyl group, and Ring B refers to the phenyl ring of the aniline moiety.

From this data, a clear trend emerges. The substitution of progressively larger halogens at the 4-position of the aniline ring leads to a systematic increase in the unit cell parameters. While the C=O and C-N bond lengths within the amide linkage remain relatively constant, the dihedral angle between the two phenyl rings shows a slight increase with the size of the halogen. This indicates a subtle twisting of the molecule to accommodate the larger substituent.

Deeper Insights: Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable tool.[14] This method partitions the crystal space into regions belonging to each molecule and maps properties onto this surface.

The d_norm surface, for example, highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This provides a rapid visual assessment of the key interactions.

Hirshfeld_Analysis_Workflow cluster_input Input Data cluster_software Software cluster_analysis Analysis cluster_output Output CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface Generate Hirshfeld Surface CrystalExplorer->HirshfeldSurface d_norm Map d_norm Surface HirshfeldSurface->d_norm Fingerprint Generate 2D Fingerprint Plot HirshfeldSurface->Fingerprint Visualization Visualization of Intermolecular Contacts d_norm->Visualization Quantification Quantification of Interaction Types Fingerprint->Quantification

Figure 3: A simplified workflow for performing Hirshfeld surface analysis.

For halogen-substituted benzanilides, Hirshfeld analysis reveals the dominant role of N-H···O hydrogen bonds in forming chains or dimers. Additionally, weaker interactions such as C-H···O, C-H···π, and halogen···halogen interactions play a crucial role in the three-dimensional packing.[11] The type and prevalence of these interactions are directly influenced by the nature and position of the halogen substituent. For instance, heavier halogens like bromine and iodine are more prone to forming significant halogen bonds.

Conclusion

The X-ray crystallographic analysis of substituted benzanilides provides a wealth of information that is indispensable for understanding their structure-property relationships. This guide has outlined a comprehensive approach, from synthesis and crystal growth to data analysis and interpretation. The comparative analysis of halogen-substituted benzanilides demonstrates how subtle changes in molecular structure can have a significant impact on the solid-state architecture. By combining meticulous experimental work with powerful analytical tools like Hirshfeld surface analysis, researchers can gain deep insights into the forces that govern the crystalline world, paving the way for the rational design of new pharmaceuticals and functional materials.

References

  • Nayak, S. K., Reddy, M. K., Row, T. N. G., & Chopra, D. (2011). Role of Hetero-halogen (F···X, X = Cl, Br, and I) or Homo-halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides. Crystal Growth & Design, 11(4), 1264–1277. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Nayak, S. K., Reddy, M. K., Row, T. N. G., & Chopra, D. (2012). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm, 14(1), 200-210. [Link]

  • CrystalExplorer. The Hirshfeld Surface. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

  • Slideshare. (n.d.). Benzanilide synthesis. [Link]

  • Nayak, S. K., Reddy, M. K., Row, T. N. G., & Chopra, D. (2011). Role of Hetero-halogen (F···X, X = Cl, Br, and I) or Homo-halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides. Scilit. [Link]

  • ResearchGate. (2025, August 6). Role of Hetero-halogen (F · · · X, X = Cl, Br, and I) or homo-halogen (X · · · X, X = F, Cl, Br, and I) interactions in substituted benzanilides. [Link]

  • ResearchGate. (2025, August 10). Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. [Link]

  • Scilit. (n.d.). Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides. [Link]

  • YouTube. (2025, February 13). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. [Link]

  • Organic Syntheses. (n.d.). n,n'-diphenylbenzamidine. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • YouTube. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer. [Link]

  • CrystEngComm. (2008). Evaluation of the interchangeability of C–H and C–F groups: insights from crystal packing in a series of isomeric fluorinated benzanilides. [Link]

  • Crystal Growth & Design. (2011, March 14). Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides. [Link]

  • Gyan Sanchay. (n.d.). PREPARATION OF BENZANILIDE FROM ANILINE. [Link]

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  • SciSpace. (2015, November 17). Crystal structure landscape of conformationally flexible organo-fluorine compounds. [Link]

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  • ResearchGate. (n.d.). Fig. 4 X-ray crystal structures of asymmetric iodine(I) complexes 4:.... [Link]

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Validation

Structural Validation &amp; Isomeric Differentiation of 2',3'-dimethyl-4-methoxybenzanilide: A Comparative Analytical Guide

Executive Summary & Technical Context[1][2][3][4][5][6] The benzanilide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Imatinib precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The benzanilide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Imatinib precursors) and fungicides. 2',3'-dimethyl-4-methoxybenzanilide presents a specific analytical challenge due to the steric crowding of the ortho, meta-dimethyl substitution on the aniline ring.

Validating this structure requires more than standard 1D NMR, as distinguishing the 2',3'-dimethyl regioisomer from its 2',4' , 2',5' , or 3',4' analogues is critical for Structure-Activity Relationship (SAR) fidelity. This guide compares analytical methodologies to establish a self-validating protocol for confirming the 2',3'-substitution pattern, prioritizing high-resolution 2D NMR techniques over resource-intensive X-ray crystallography for routine validation.

Comparative Analysis of Validation Methodologies

We evaluate three primary analytical workflows for validating sterically hindered benzanilides. The "Performance" is defined by the method's ability to unambiguously assign regiochemistry.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (NOESY/HMBC) Method C: Single Crystal X-Ray
Differentiation Power Low (Ambiguous aromatic region)High (Spatial/Through-bond proof) Absolute (Gold Standard)
Throughput High (< 10 mins)Medium (1-4 hours)Low (Days to Weeks)
Sample Requirement ~5 mg~10-20 mgHigh quality crystal required
Cost Efficiency ExcellentGoodPoor (unless essential)
Key Limitation Cannot definitively prove Me-position without reference standards.Requires careful parameter setup (mixing time).Crystal growth failure risk.
Verdict Screening Only Recommended for Validation Final Confirmation Only
Expert Insight: The Causality of Choice

While Method A (1D NMR) confirms functional groups (methoxy, amide, methyls), it often fails to distinguish the 2',3'-dimethyl isomer from the 2',4'-dimethyl isomer because the electronic environments of the methyl groups are similar. Method B (2D NMR) is the superior routine choice. Specifically, NOESY (Nuclear Overhauser Effect Spectroscopy) exploits the spatial proximity between the amide N-H and the ortho-methyl group (2'-Me). This interaction is the "fingerprint" of the 2'-substitution.

Structural Validation Protocol (Self-Validating System)

This protocol utilizes a Hierarchical Evidence System : Synthesis


 1D Screening 

2D Confirmation.
Phase 1: Synthesis & Isolation (The Context)

To validate the product, we must understand its origin and potential impurities.

  • Reaction: Acylation of 2,3-dimethylaniline with 4-methoxybenzoyl chloride (or via HATU coupling).

  • Critical Impurity: Unreacted aniline (trace) or regioisomeric anilines present in the starting material (e.g., 2,4-dimethylaniline).

Phase 2: The Recommended Analytical Workflow (Method B)
Step 1: Sample Preparation[1]
  • Dissolve 15 mg of the isolated solid in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Chloroform-d may cause peak overlapping of the amide N-H with aromatic protons. DMSO shifts the N-H downfield (~9-10 ppm), isolating it for clear NOE analysis.

Step 2: 1D

H NMR Acquisition

Acquire a standard proton spectrum (16 scans).

  • Checkpoint: Verify the para-methoxy system (AA'BB' doublets at ~7.0 and ~7.9 ppm).

  • Checkpoint: Verify two distinct methyl singlets (~2.1 - 2.3 ppm).

Step 3: 2D NOESY Acquisition (The "Smoking Gun")

Set up a gradient NOESY experiment.

  • Mixing Time: 300-500 ms (Optimal for small molecules MW ~250-300).

  • Key Observation: Look for a cross-peak (correlation) between the Amide N-H (broad singlet, ~9.8 ppm) and one of the Methyl groups (2'-Me).

    • Logic: If the structure is 2',3'-dimethyl, the N-H is spatially close to the 2'-Me.

    • Counter-Logic:[1] If the structure were 3',4'-dimethyl, the N-H would show NOE to an aromatic proton (H-2'), not a methyl group.

Step 4: HMBC Verification (Optional)
  • Look for long-range coupling (

    
    ) from the Methyl protons to the quaternary carbons of the aniline ring.
    

Experimental Data Comparison

The following table contrasts the expected spectral data of the target molecule against its most likely isomer, demonstrating why 1D NMR is insufficient and 2D is required.

Table 2: Spectral Distinction of Regioisomers
Signal AssignmentTarget: 2',3'-dimethyl Isomer: 2',4'-dimethyl Isomer: 3',4'-dimethyl
Amide N-H (NOE) Strong NOE to Methyl (2'-Me) Strong NOE to Methyl (2'-Me) Strong NOE to Proton (H-2')
Aromatic H-6' (

)
Doublet (approx 7-8 Hz)Doublet (approx 8 Hz)Singlet (or small doublet)
Aromatic H-5' Triplet (apparent)DoubletDoublet
Methyl Shifts Two singlets (distinct)Two singlets (distinct)Two singlets (distinct)

Note: The 2',3' and 2',4' isomers are hard to distinguish by N-H NOE alone (both have ortho-methyls). Differentiation requires analyzing the coupling of the remaining aromatic protons (H-4', H-5', H-6').

  • 2',3'-dimethyl: Remaining protons are H-4', H-5', H-6'. H-5' is a triplet (vicinal coupling to H-4' and H-6').

  • 2',4'-dimethyl: Remaining protons are H-3', H-5', H-6'. H-3' is a singlet; H-5'/H-6' are doublets.

Visualization of Validation Logic

Diagram 1: Structural Validation Decision Matrix

This workflow illustrates the logical steps to confirm the structure and rule out isomers.

ValidationWorkflow Start Crude Product Isolated HNMR 1D 1H NMR (DMSO-d6) Start->HNMR Check1 Check: Amide NH & OMe signals? HNMR->Check1 Check1->Start No (Repurify) Check2 Check: Aniline Pattern Check1->Check2 Yes NOESY 2D NOESY Experiment Check2->NOESY Ambiguous Methyls Result23 CONFIRMED: 2',3'-dimethyl (NH-Me NOE + H-5' Triplet) NOESY->Result23 NH <-> Me interaction AND Vicinal Coupling Result24 ISOMER: 2',4'-dimethyl (NH-Me NOE + H-3' Singlet) NOESY->Result24 NH <-> Me interaction AND Isolated Singlet Result34 ISOMER: 3',4'-dimethyl (NH-ArH NOE) NOESY->Result34 NH <-> ArH interaction

Caption: Decision matrix for distinguishing benzanilide regioisomers using NMR logic.

Diagram 2: Key NOESY Correlations (Spatial Map)

Visualizing the "Smoking Gun" interaction that proves the ortho-methyl position.

NOESYMap cluster_molecule Spatial Proximity (Through Space) NH Amide N-H (9.8 ppm) Me2 Methyl (2'-Pos) (2.2 ppm) NH->Me2 Strong NOE (Diagnostic for 2'-sub) ArH6 Aromatic H-6' (7.4 ppm) NH->ArH6 Weak NOE (Conformational avg)

Caption: The critical NOE correlation between the Amide Proton and the 2'-Methyl group confirms ortho-substitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR interpretation logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY mixing time optimization).

  • PubChem. (n.d.).[2] Compound Summary: 2',3'-dimethyl-4-methoxybenzanilide.[2] National Library of Medicine. (Used for structural verification of the scaffold).[3]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for coupling constant analysis).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2',3'-DIMETHYL-4-METHOXYBENZANILIDE

Executive Directive 2',3'-Dimethyl-4-methoxybenzanilide is a substituted amide intermediate often used in pharmaceutical synthesis. While not explicitly listed on the EPA’s P-list or U-list of acutely hazardous wastes, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

2',3'-Dimethyl-4-methoxybenzanilide is a substituted amide intermediate often used in pharmaceutical synthesis. While not explicitly listed on the EPA’s P-list or U-list of acutely hazardous wastes, it must be managed as Non-Halogenated Organic Chemical Waste .

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or strong acids.

  • Segregate as a solid organic waste or, if in solution, according to the solvent carrier.

Hazard Identification & Chemical Logic

To dispose of this compound safely, one must understand its chemical stability and decomposition pathways. The benzanilide moiety is robust but susceptible to hydrolysis and oxidation under extreme conditions.

Chemical Decomposition Risks
Hazard ClassMechanismConsequence
Combustion Thermal decomposition of the amide bond (

)
Release of toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Incineration requires scrubbers.
Hydrolysis Reaction with strong acids/basesBreakdown into 2,3-dimethyl-4-methoxyaniline (potentially toxic aniline derivative) and benzoic acid derivatives.
Reactivity Contact with strong oxidizers (e.g., Nitric Acid, Permanganates)Exothermic reaction; potential for fire or uncontrolled pressure buildup in waste containers.

Scientist's Note: The primary risk in a laboratory setting is not spontaneous explosion, but rather the bioaccumulation potential of the aniline byproducts if released into the water table. Therefore, drain disposal is strictly prohibited [1].

Pre-Disposal Segregation Strategy

Effective waste management begins at the bench, not the loading dock. You must segregate this compound based on its physical state and solvent matrix.

The Segregation Logic (Graphviz)

The following decision tree outlines the operational workflow for categorizing 2',3'-dimethyl-4-methoxybenzanilide waste.

DisposalWorkflow Start Waste Generation: 2',3'-Dimethyl-4-methoxybenzanilide StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Dry Powder/Crystals LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved BinA Container A: Solid Organic Waste SolidPath->BinA SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No BinB Container B: Halogenated Solvent Waste Halogenated->BinB BinC Container C: Non-Halogenated Solvent Waste NonHalogenated->BinC Labeling Apply Hazardous Waste Label (List all constituents) BinA->Labeling BinB->Labeling BinC->Labeling Pickup EHS / Vendor Pickup (Incineration) Labeling->Pickup

Figure 1: Operational decision tree for segregating benzanilide waste streams based on physical state and solvent compatibility.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Scenario: You have expired reagent, contaminated weighing boats, or filter cake.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Bagging: Double-bag the solid in clear polyethylene bags (minimum 2 mil thickness) before placing it in the drum. This prevents dust generation (inhalation hazard) when the drum is opened.

  • Labeling:

    • Primary Constituent: 2',3'-Dimethyl-4-methoxybenzanilide.

    • Hazard Checkboxes: Irritant, Toxic.[1]

  • Storage: Store in a cool, dry satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Scenario: Reaction mixtures or mother liquors.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic spikes.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Dispose in Non-Halogenated Organic carboy.

  • Volume Limit: Do not fill containers >90% full to allow for thermal expansion.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Powder spilled on the bench or floor.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, wear an N95 respirator to prevent inhalation of the benzanilide dust.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the surface with a solvent-dampened rag (Ethanol or Acetone) to remove organic residue.

    • Wash the surface with soap and water.[2][3][4][5]

  • Disposal: Place all cleanup materials (towels, gloves, scoop residue) into the Solid Organic Waste container.

Regulatory & Compatibility Data

Table 1: Waste Classification Codes
Regulatory BodyClassificationCode/Note
RCRA (USA) Non-Listed Hazardous WasteNot P or U listed. Classify by characteristic (Ignitability D001 if in flammable solvent). [2]
EU Waste Framework Organic Chemical WasteEWC Code 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).
DOT (Transport) Not Regulated (Solid)Unless dissolved in a flammable solvent (e.g., UN 1993).
Table 2: Chemical Compatibility Matrix

Use this table to determine what NOT to mix with 2',3'-dimethyl-4-methoxybenzanilide in a waste stream.

Chemical GroupCompatibility StatusRisk
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Fire/Explosion. Amides can oxidize violently.
Strong Acids (HCl, H2SO4)CAUTION Hydrolysis heat generation; formation of aniline salts.
Strong Bases (NaOH, KOH)CAUTION Hydrolysis; ammonia-like vapor generation.
Halogenated Solvents COMPATIBLE Safe to mix for disposal, but segregating reduces incineration costs.
Aqueous Solutions POOR Compound has low water solubility; will precipitate and form sludge (clogging risk).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Benzanilide Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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